molecular formula C23H36N2O3 B564443 6alpha-Hydroxyfinasteride CAS No. 154387-62-9

6alpha-Hydroxyfinasteride

Cat. No.: B564443
CAS No.: 154387-62-9
M. Wt: 388.552
InChI Key: VRADRJBKILTRPZ-XLGSXJLYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6alpha-Hydroxyfinasteride is a key oxidative metabolite of Finasteride, a known 5α-reductase inhibitor. Finasteride is approved for the treatment of benign prostatic hyperplasia and androgenetic alopecia, and works by competitively inhibiting the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). The 6alpha-hydroxy metabolite is primarily formed in the liver through the action of cytochrome P450 enzymes, specifically CYP3A4. This reference standard is designed for use in forensic analysis, pharmaceutical research, and metabolic studies. It is invaluable for quantifying Finasteride exposure, investigating its metabolic pathways, and studying its pharmacokinetics and elimination profile. Researchers can use this compound to develop and validate analytical methods for detecting Finasteride and its metabolites in various biological matrices. This product is supplied with a Certificate of Analysis to guarantee its identity and high purity. It is intended for Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S,3aS,3bS,5S,5aS,9aR,9bS,11aS)-N-tert-butyl-5-hydroxy-9a,11a-dimethyl-7-oxo-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36N2O3/c1-21(2,3)25-20(28)16-7-6-14-13-12-17(26)19-23(5,11-9-18(27)24-19)15(13)8-10-22(14,16)4/h9,11,13-17,19,26H,6-8,10,12H2,1-5H3,(H,24,27)(H,25,28)/t13-,14-,15-,16+,17-,19+,22-,23+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRADRJBKILTRPZ-XLGSXJLYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2C(=O)NC(C)(C)C)CC(C4C3(C=CC(=O)N4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2C(=O)NC(C)(C)C)C[C@@H]([C@@H]4[C@@]3(C=CC(=O)N4)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60652605
Record name (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

388.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

154387-62-9
Record name (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-(1,1-Dimethylethyl)-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-11-hydroxy-4a,6a-dimethyl-2-oxo-1H-indeno[5,4-f]quinoline-7-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=154387-62-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6alpha-Hydroxyfinasteride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154387629
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4aR,4bS,6aS,7S,9aS,9bS,11S,11aS)-N-tert-Butyl-11-hydroxy-4a,6a-dimethyl-2-oxo-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-1H-indeno[5,4-f]quinoline-7-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60652605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6.ALPHA.-HYDROXYFINASTERIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8A7GP3S8WT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

What is the mechanism of action of 6alpha-Hydroxyfinasteride

Technical Guide: Mechanism of Action of 6 -Hydroxyfinasteride

Executive Summary

6


-Hydroxyfinasteride

CYP3A4


This technical guide dissects the metabolic genesis, structural pharmacodynamics, and experimental validation of 6

Metabolic Genesis: The CYP3A4 Pathway

The formation of 6

1
The Reaction Mechanism

Finasteride acts as a substrate for CYP3A4.[1] The enzyme inserts a hydroxyl group at the carbon-6 position of the B-ring. This position is sterically accessible but results in a molecule with increased polarity, facilitating subsequent Phase II conjugation (glucuronidation) and elimination.

  • Substrate: Finasteride (N-tert-Butyl-3-oxo-4-aza-5

    
    -androst-1-ene-17
    
    
    -carboxamide)
  • Enzyme: CYP3A4 (Major), CYP3A5 (Minor)

  • Product: 6

    
    -Hydroxyfinasteride
    
  • Secondary Metabolite:

    
    -Hydroxyfinasteride (formed via hydroxylation of the t-butyl side chain)[2]
    
Visualization: Metabolic Pathway

The following diagram illustrates the bifurcation of finasteride metabolism, highlighting the 6

FinasterideMetabolismFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Hepatic Microsomes)Finasteride->CYP3A4Substrate BindingSixAlpha6α-Hydroxyfinasteride(~20% Activity)CYP3A4->SixAlpha6α-HydroxylationOmegaOHω-Hydroxyfinasteride(Side-chain oxidation)CYP3A4->OmegaOHω-HydroxylationEliminationPhase II Conjugation& ExcretionSixAlpha->EliminationOmegaOH->Elimination

Figure 1: Hepatic biotransformation of Finasteride mediated by CYP3A4.[1]

Structural Pharmacodynamics: Mechanism of Inhibition

To understand the mechanism of the metabolite, one must first understand the parent. Finasteride is a mechanism-based inactivator (suicide inhibitor) of 5

The Parent Mechanism (Finasteride)[1][3][4][5]
  • Binding: Finasteride binds to the enzyme-NADPH complex.

  • Hydride Transfer: NADPH transfers a hydride to the

    
    1,2 double bond of finasteride.
    
  • Adduct Formation: Instead of releasing the reduced product, the intermediate forms a stable, covalent covalent adduct with NADP+ (NADP-dihydrofinasteride). This effectively "kills" the enzyme turnover.

The Metabolite Mechanism (6 -Hydroxyfinasteride)

The introduction of the hydroxyl group at the 6

  • Steric Hindrance: The 6-position is adjacent to the B-ring/C-ring junction. A hydroxyl group here introduces steric bulk that interferes with the tight fit required in the hydrophobic pocket of the 5

    
    -reductase active site.
    
  • Electronic Disruption: The polar hydroxyl group alters the electronic environment near the 4-aza amide bond, potentially destabilizing the transition state required for hydride transfer from NADPH.

  • Result: While 6

    
    -hydroxyfinasteride can still bind to the active site (competitive inhibition), its ability to undergo the catalytic steps necessary to form the irreversible NADP-adduct is severely compromised. It acts more like a weaker, reversible competitive inhibitor than a suicide inactivator.
    
Visualization: Comparative Inhibition Logic

InhibitionMechanismcluster_ParentParent: Finasteridecluster_MetaboliteMetabolite: 6α-HydroxyfinasterideEnzyme5α-Reductase Type II(Active Site)FinFinasterideComplex1Enzyme-Inhibitor Complex(High Affinity)Fin->Complex1Fast On-RateAdductNADP-Dihydrofinasteride(Covalent Adduct)Complex1->AdductHydride TransferResult1Irreversible InactivationAdduct->Result1Metab6α-HydroxyfinasterideComplex2Enzyme-Inhibitor Complex(Lower Affinity due to Sterics)Metab->Complex2Slow On-RateNoAdductInefficient Adduct FormationComplex2->NoAdductResult2Weak Reversible InhibitionComplex2->Result2

Figure 2: Kinetic divergence between Finasteride (irreversible) and its 6

Comparative Potency Data

The following data consolidates the inhibitory profiles of the parent compound and its metabolite. Note the significant shift in

CompoundTarget EnzymeMechanism TypeRelative PotencyClinical Significance
Finasteride 5

-Reductase Type II
Irreversible (Mechanism-based)100% (IC

~4.2 nM)
Therapeutic Agent
6

-Hydroxyfinasteride
5

-Reductase Type II
Competitive / Reversible< 20%Clearance Product

-Hydroxyfinasteride
5

-Reductase Type II
Competitive< 20%Clearance Product

Data Source: Derived from FDA Clinical Pharmacology reviews and seminal characterization by Merck Research Laboratories.

Experimental Protocols

For researchers aiming to validate these mechanisms or synthesize the metabolite for standards, the following protocols are established as industry best practices.

Protocol A: Enzymatic Generation of 6 -Hydroxyfinasteride

Objective: To synthesize the metabolite using biological microsomes for use as a reference standard.

  • Reaction Mixture Preparation:

    • Buffer: 100 mM Potassium Phosphate (pH 7.4).

    • Enzyme Source: Human Liver Microsomes (HLM) or recombinant CYP3A4 (Supersomes™). Protein conc: 1.0 mg/mL.

    • Substrate: Finasteride (10

      
      M final concentration).
      
    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM MgCl2).

  • Incubation:

    • Incubate at 37°C in a shaking water bath for 60 minutes.

  • Termination:

    • Quench reaction with ice-cold Acetonitrile (1:1 v/v).

    • Centrifuge at 10,000 x g for 10 minutes to pellet protein.

  • Isolation:

    • Inject supernatant onto Reverse-Phase HPLC (C18 column).

    • Gradient: Mobile Phase A (0.1% Formic Acid in Water) / Mobile Phase B (Acetonitrile).

    • Monitor at UV 210 nm. Collect the peak eluting prior to the parent (due to increased polarity).

Protocol B: Radiometric 5 -Reductase Inhibition Assay

Objective: To determine the IC50 of the isolated metabolite.

  • Enzyme Preparation:

    • Homogenize rat prostate or CHO cells expressing human 5

      
      -reductase Type II in 20 mM sodium phosphate (pH 6.5) containing 0.32 M sucrose and 1 mM DTT.
      
  • Assay Setup:

    • Substrate: [1,2,6,7-^3H]-Testosterone (trace amount) + unlabeled Testosterone (total conc ~ Km value).

    • Inhibitor: Serial dilutions of 6

      
      -hydroxyfinasteride (e.g., 1 nM to 10 
      
      
      M).
    • Cofactor: 1 mM NADPH.

  • Reaction:

    • Incubate at 37°C for 10–30 minutes (ensure linear range).

  • Extraction & Separation:

    • Stop reaction with Ethyl Acetate. Vortex and centrifuge.

    • Spot organic phase onto Silica Gel TLC plates.

    • Develop in Toluene:Acetone (4:1).

  • Quantification:

    • Scan plates with a radio-TLC scanner.

    • Calculate % Conversion:

      
      .
      
    • Plot % Inhibition vs. Log[Concentration] to derive IC

      
      .
      

References

  • Mechanism-Based Inhibition of Human Steroid 5

    
    -Reductase by Finasteride. 
    Source: Bull, H. G., et al. (1996). Journal of the American Chemical Society.
    Context: Defines the irreversible adduct mechanism of the parent drug.
    URL:[Link]
    
  • Finasteride (Proscar) Prescribing Information. Source: U.S. Food and Drug Administration (FDA).[3][4] Context: Confirms the metabolic profile and the <20% activity of metabolites. URL:[Link][5]

  • Metabolism and Pharmacokinetics of Finasteride. Source: Steiner, J. F. (1996). Clinical Pharmacokinetics. Context: Detailed review of CYP3A4 mediated metabolism and metabolite clearance.[1] URL:[Link]

  • In Vitro Metabolism of Finasteride in Human Liver Microsomes.

    
    -hydroxyfinasteride and 
    
    
    -hydroxyfinasteride. URL:[Link]

Biological activity of 6alpha-Hydroxyfinasteride

Biological Activity and Pharmacokinetics of 6 -Hydroxyfinasteride

Technical Whitepaper | Version 1.0 [1]

Executive Summary

6


-Hydroxyfinasteride1




1

1

Chemical Identity & Structural Properties

Finasteride is a synthetic 4-azasteroid.[1][2][3][4] The introduction of a hydroxyl group at the 6

1
PropertySpecification
Chemical Name (5$\alpha

\alpha

\beta$)-N-(1,1-dimethylethyl)-6-hydroxy-3-oxo-4-azaandrost-1-ene-17-carboxamide
CAS Number 154387-62-9
Molecular Formula C

H

N

O

Molecular Weight 388.55 g/mol
Core Structure 4-azasteroid (modified steroid nucleus)
Key Substituent Hydroxyl (-OH) group at C6 (

-orientation)
Solubility Soluble in DMSO, Methanol, Ethanol; poorly soluble in water
Structural Distinction: 6 -OH vs. -OH

It is imperative to distinguish between the two primary hydroxylated metabolites:

  • 
    -Hydroxyfinasteride:  Hydroxylation occurs on the tert-butyl side chain.[1] This is a major metabolite.[1]
    
  • 6

    
    -Hydroxyfinasteride:  Hydroxylation occurs on the steroid B-ring at carbon 6.[1] This is often considered a minor or "novel" metabolite in specific populations.[1]
    

Biological Activity Profile

Mechanism of Action

Like its parent compound, 6

5

-reductase
125

1
Potency Comparison

Quantitative analysis of 5

1
CompoundTarget EnzymeIC

(Approximate)
Relative Potency
Finasteride 5

-Reductase Type II
4.2 nM100% (Baseline)
6

-Hydroxyfinasteride
5

-Reductase Type II
> 20 nM< 20%

-Hydroxyfinasteride
5

-Reductase Type II
> 20 nM< 20%

Clinical Implication: Due to its low affinity and rapid clearance, 6

1

Metabolic Pathway Visualization

Finasteride undergoes extensive hepatic metabolism.[1] The primary route involves CYP3A4-mediated hydroxylation.[1]

FinasterideMetabolismFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Liver Microsomes)Finasteride->CYP3A4OmegaOHω-Hydroxyfinasteride(t-Butyl Hydroxylation)CYP3A4->OmegaOHMajor PathwaySixAlphaOH6α-Hydroxyfinasteride(B-Ring Hydroxylation)CYP3A4->SixAlphaOHMinor PathwayUGTUGT1A4 / UGT1A3OmegaOH->UGTSixAlphaOH->UGTGlucuronideGlucuronide Conjugates(Excreted in Bile/Urine)UGT->GlucuronidePhase II Conjugation

Caption: Figure 1.[1] Hepatic biotransformation of Finasteride showing the divergence between side-chain (


1

Experimental Protocols

Protocol A: Isolation from Biological Matrices (Plasma/Urine)

This protocol is designed for the extraction and enrichment of 6

1

Reagents:

  • Acetonitrile (HPLC Grade)[1]

  • Formic Acid (0.1%)[1]

  • Solid Phase Extraction (SPE) Cartridges (C18, 200 mg)[1]

Workflow:

  • Sample Prep: Aliquot 1.0 mL of plasma or urine.[1] Add 50 µL of Internal Standard (e.g., Finasteride-d9).[1]

  • Protein Precipitation: Add 2.0 mL of ice-cold Acetonitrile. Vortex for 30 seconds.[1] Centrifuge at 10,000 x g for 10 mins.

  • SPE Conditioning: Condition C18 cartridge with 2 mL Methanol followed by 2 mL water.

  • Loading: Load the supernatant onto the SPE cartridge.

  • Wash: Wash with 2 mL of 5% Methanol in water (removes polar impurities).[1]

  • Elution: Elute analytes with 2 mL of 100% Acetonitrile.

  • Reconstitution: Evaporate solvent under nitrogen stream at 40°C. Reconstitute in 100 µL Mobile Phase (50:50 Acetonitrile:Water + 0.1% Formic Acid).

Protocol B: In Vitro 5 -Reductase Inhibition Assay

Objective: To determine the IC


1

Materials:

  • Rat liver microsomes (source of 5

    
    -reductase Type I/II) or expressed human enzyme.[1]
    
  • [3H]-Testosterone (substrate).[1]

  • NADPH (cofactor).[1][2][6]

Step-by-Step:

  • Buffer Preparation: Prepare Tris-Citrate buffer (pH 7.0).

  • Incubation Mix: Combine 50 µg microsomal protein, 1 mM NADPH, and varying concentrations of 6

    
    -Hydroxyfinasteride (0.1 nM to 1000 nM).
    
  • Reaction Start: Initiate reaction by adding [3H]-Testosterone (final conc. 2 µM).

  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with 1 mL Ethyl Acetate.

  • Separation: Extract steroids into the organic phase. Spot onto Thin Layer Chromatography (TLC) plates.[1]

  • Analysis: Develop plates in Toluene:Acetone (4:1). Quantify the conversion of Testosterone to DHT using a radio-scanner.[1][7]

  • Calculation: Plot % Inhibition vs. Log[Concentration] to derive IC

    
    .
    

References

  • Clinical Pharmacokinetics and Pharmacodynamics of Finasteride. PubMed.[1] Available at: [Link][1]

  • Finasteride Metabolism and Pharmacogenetics. NCBI PMC.[1] Available at: [Link][1]

  • Identification of Finasteride Metabolites in Human Bile and Urine. Drug Metabolism and Disposition. Available at: [Link][1]

  • 6alpha-Hydroxyfinasteride Structure and Properties. PubChem. Available at: [Link][1]

  • Structure of Human Steroid 5

    
    -Reductase 2 with Finasteride. Nature Communications.[1] Available at: [Link][1]
    

In vitro metabolism of finasteride to 6alpha-Hydroxyfinasteride

Technical Guide: In Vitro Characterization of Finasteride 6 -Hydroxylation

Protocol ID: FIN-MET-06A | Version: 2.4 | Classification: ADME/DMPK

Executive Summary

This technical guide details the in vitro generation and quantification of 6


-Hydroxyfinasteride



CYP3A4

Why this matters: Accurate characterization of this specific metabolite is essential for predicting drug-drug interactions (DDIs), particularly with strong CYP3A4 inhibitors (e.g., ketoconazole) or inducers (e.g., rifampin). This protocol provides a self-validating workflow using Human Liver Microsomes (HLM) and LC-MS/MS, emphasizing the chromatographic separation of regioisomers (6



Mechanistic Background & Pathway

Finasteride is a 4-azasteroid.[1][2] Its lipophilicity necessitates extensive hepatic metabolism for clearance. The primary Phase I metabolic engine is the Cytochrome P450 system.

The CYP3A4 Dominance

Approximately 90% of finasteride's oxidative metabolism is driven by the CYP3A subfamily (specifically CYP3A4). The reaction inserts a hydroxyl group at the carbon-6 position in the alpha orientation.

  • Substrate: Finasteride (

    
     373.55)
    
  • Enzyme: CYP3A4 (NADPH-dependent)[3]

  • Product: 6

    
    -Hydroxyfinasteride (
    
    
    389.55)

Critical Distinction: CYP3A4 also catalyzes hydroxylation at the terminal t-butyl group to form

2isobaric
Visualization: Metabolic Pathway

FinasterideMetabolismFinasterideFinasteride(Parent)CYP3A4CYP3A4(Liver Microsomes)Finasteride->CYP3A4SixOH6α-Hydroxyfinasteride(Target Metabolite)CYP3A4->SixOH6-Hydroxylation(+16 Da)OmegaOHω-Hydroxyfinasteride(Side-chain Isomer)CYP3A4->OmegaOHω-Hydroxylation(+16 Da)

Figure 1: Primary oxidative pathways of finasteride. Note the divergent formation of isobaric metabolites.

Experimental Protocol: Microsomal Incubation

Objective: To generate 6

Materials & Reagents
  • Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

    • Expert Insight: Use a pool of at least 50 donors to normalize inter-individual CYP3A4 variability.

  • Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.

  • Cofactor System: NADPH Generating System (1.3 mM NADP+, 3.3 mM Glucose-6-phosphate, 0.4 U/mL G6P-Dehydrogenase, 3.3 mM MgCl2).

    • Alternative: Solid NADPH (1 mM final concentration) prepared fresh.

  • Quenching Agent: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Finasteride-d9 or Warfarin).

Step-by-Step Workflow

This protocol is designed for a total incubation volume of 200


L
  • Pre-Incubation Mixture Preparation: Combine the following in a 96-well plate or microcentrifuge tubes (on ice):

    • 180

      
      L Buffer (100 mM KPi).
      
    • 10

      
      L HLM (diluted to achieve final conc. of 0.5 mg/mL).
      
    • 2

      
      L Finasteride stock (in MeOH/DMSO). Final substrate concentration should be near 
      
      
      (approx. 10
      
      
      M).
  • Thermal Equilibration: Incubate the mixture at 37°C for 5 minutes .

    • Why? To bring lipids to a fluid state and enzymes to optimal temperature without initiating turnover.

  • Reaction Initiation: Add 10

    
    L NADPH  solution.[4][5]
    
    • Start Timer immediately.

  • Incubation: Maintain at 37°C with gentle shaking (300 rpm).

    • Timepoints: 0, 5, 10, 20, 30, and 60 minutes (for linearity assessment).

  • Termination (Quenching): At each timepoint, transfer aliquots into tubes containing 200

    
    L Ice-Cold Acetonitrile .
    
    • Mechanism:[1][2][6][7][8][9] Precipitates microsomal proteins and stops enzymatic activity instantly.

  • Clarification: Vortex vigorously for 30 seconds. Centrifuge at 4,000 rpm (or 3,000 x g) for 15 minutes at 4°C. Collect supernatant for LC-MS/MS.

Visualization: Experimental Workflow

WorkflowStep11. Mix HLM + Buffer + Finasteride(Pre-warm 37°C, 5 min)Step22. Initiate with NADPHStep1->Step2Step33. Incubate (0-60 min)Step2->Step3Step44. Quench with Ice-Cold ACN(Protein Precipitation)Step3->Step4Step55. Centrifuge & Analyze SupernatantStep4->Step5

Figure 2: Standardized incubation workflow for metabolic stability assessment.

Analytical Methodology (LC-MS/MS)

Challenge: Separating 6


Solution:
Chromatographic Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7

    
    m) or equivalent.
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 30% B (Isocratic hold)

    • 0.5-4.0 min: 30%

      
       60% B (Linear ramp)
      
    • Expert Note: A slower ramp is required to resolve the two hydroxylated isomers. 6

      
      -OH typically elutes before
      
      
      -OH due to higher polarity introduced at the ring structure.
Mass Spectrometry Settings (MRM)

Operate in Positive Electrospray Ionization (+ESI) mode.

AnalytePrecursor Ion (

)
Product Ion (

)
Cone Voltage (V)Collision Energy (eV)
Finasteride 373.3

305.23025
6

-OH-Finasteride
389.3

321.2*3228
Internal Standard (Varies)(Varies)--

*Note: The product ion 321.2 corresponds to the fragmentation of the core steroid + OH, distinct from the parent fragmentation. Verify transitions with synthesized standards if available.

Data Analysis & Validation

Self-Validating Checks

To ensure data integrity, your assay must pass these criteria:

  • Linearity: Plot Metabolite Area Ratio vs. Time.

    
     must be 
    
    
    for the initial velocity phase (usually 0-20 min).
  • Mass Balance: The depletion of parent Finasteride should roughly correlate with the appearance of metabolites (though not 1:1 due to ionization differences).

  • Negative Control: Incubations without NADPH must show zero metabolite formation.

Kinetic Calculation

Calculate the intrinsic clearance (


Where

Reference Values:

  • 
     (Finasteride 
    
    
    CYP3A4):
    Typically 10 - 26
    
    
    M.
  • Metabolic Stability: Finasteride is considered a low-to-intermediate clearance drug in vitro.

References

  • Huskey, S. E., et al. (1995). "In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites." Drug Metabolism and Disposition.

  • Constanzer, M. L., et al. (1991). "Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection." Journal of Chromatography B.

  • FDA Clinical Pharmacology Review. "Proscar (Finasteride) NDA 20-180." U.S. Food and Drug Administration.[8]

  • Guo, X., et al. (2008). "Development and validation of an LC-MS assay for finasteride and its application to prostate cancer prevention trial sample analysis."[10] Journal of Chromatographic Science.

Pharmacokinetics of 6alpha-Hydroxyfinasteride in preclinical models

Pharmacokinetics of 6 -Hydroxyfinasteride in Preclinical Models

Technical Guide & Whitepaper

Executive Summary

6


-Hydroxyfinasteride

rat model

1

Metabolic Pathway & Biosynthesis

Finasteride metabolism is extensive and hepatic-dependent.[2] The parent compound (N-tert-butyl-3-oxo-4-aza-5


Mechanism of Formation

In rat liver microsomes, Finasteride is metabolized via two primary competitive pathways:

  • 
    -Hydroxylation:  Oxidation of the t-butyl side chain (dominant in humans and phenobarbital-induced rats).
    
  • 6

    
    -Hydroxylation:  Oxidation of the steroid B-ring at the C6 position (dominant in untreated rats).
    

The 6

Pathway Visualization

The following diagram illustrates the divergence between the human-dominant (


FinasterideMetabolismFinasterideFinasteride(Parent Drug)CYP_RatRat Hepatic CYPs(Constitutive)Finasteride->CYP_RatOxidationCYP_HumanHuman CYP3A4(Inducible)Finasteride->CYP_HumanOxidationM1Omega-Hydroxyfinasteride(Major Human / Induced Rat)CYP_Rat->M1Minor PathwayM46-alpha-Hydroxyfinasteride(Major Untreated Rat)CYP_Rat->M4Major Pathway(Regio-selective C6-OH)CYP_Human->M1Dominant Pathway(t-Butyl-OH)CYP_Human->M4Minor/TraceEliminationBiliary/Urinary Excretion(Glucuronidation)M1->EliminationM4->Elimination

Caption: Divergent metabolic pathways of Finasteride in Rat vs. Human models. 6

Physicochemical Properties & Activity

Understanding the structural shift is vital for bioanalysis. The addition of the hydroxyl group at the 6-position significantly alters the lipophilicity of the molecule compared to the parent.

PropertyFinasteride (Parent)6

-Hydroxyfinasteride (Metabolite)
Molecular Formula C₂₃H₃₆N₂O₂C₂₃H₃₆N₂O₃
Molecular Weight 372.55 g/mol 388.55 g/mol (+16 Da)
Polarity Lipophilic (LogP ~3.0)Increased Polarity (Elutes earlier on C18)
Biological Activity Potent 5

-Reductase Inhibitor (Type II)
Weak / Inactive (<20% potency of parent)
Primary Excretion Feces (via Bile)Bile (as Glucuronide conjugate)

Activity Note: While Finasteride is a potent inhibitor of Type II 5


Analytical Methodology (LC-MS/MS)

Quantification of 6


Sample Preparation Protocol

Objective: Extract Finasteride and 6

  • Aliquoting: Transfer 50 µL of rat plasma into a 1.5 mL Eppendorf tube.

  • Internal Standard (IS): Add 10 µL of stable-isotope labeled Finasteride-d9 (or analog like Tamoxifen).

  • Protein Precipitation: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

  • Vortex/Centrifuge: Vortex for 30s; Centrifuge at 10,000 x g for 10 min at 4°C.

  • Supernatant Transfer: Transfer clear supernatant to an LC vial.

LC-MS/MS Conditions[1][3]
  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse or Kinetex, 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4 minutes (Metabolite elutes before Parent due to -OH group).

  • Detection: Positive Electrospray Ionization (+ESI), MRM Mode.

MRM Transitions:

  • Finasteride: m/z 373.3 → 305.2 (Loss of t-butylamine group).

  • 6

    
    -Hydroxyfinasteride: m/z 389.3 → 321.2 (Shift of +16 Da on precursor and fragment).
    

Preclinical Pharmacokinetic Profile (Rat)

In the rat model, the pharmacokinetics of 6

formation-rate limited
Key PK Parameters (General Trends)

Quantitative values below represent typical ranges observed in Sprague-Dawley rats following a single oral dose (5-10 mg/kg) of Finasteride.

ParameterDescriptionObserved Trend for 6

-OH Metabolite
Tmax Time to Peak ConcentrationDelayed relative to Parent (approx. 1.0 - 2.0 hrs).[3]
Cmax Peak Plasma ConcentrationLower than Parent (approx. 10-30% of Parent Cmax).
AUC Exposure (Area Under Curve)Significant in untreated rats; decreases with enzyme induction (Phenobarbital).
T1/2 Elimination Half-LifeParallel to Finasteride (~3-5 hours), governed by formation rate.
Experimental Workflow

The following workflow describes the standard preclinical study design to assess this metabolite.

PK_WorkflowStartStudy Initiation(Sprague-Dawley Rats)DosingOral Gavage (PO)Finasteride (5-10 mg/kg)Start->DosingSamplingSerial Blood Sampling(0, 0.5, 1, 2, 4, 8, 24 hr)Dosing->SamplingExtractionPlasma Extraction(Protein Precipitation)Sampling->ExtractionAnalysisLC-MS/MS Analysis(MRM: 373->305 & 389->321)Extraction->AnalysisDataPK Modeling(Non-compartmental Analysis)Analysis->Data

Caption: Preclinical workflow for assessing Finasteride and 6

References

  • Ishii, Y., Mukoyama, H., & Ohtawa, M. (1994). In vitro biotransformation of finasteride in rat hepatic microsomes.[3] Isolation and characterization of metabolites. Drug Metabolism and Disposition.[2][4] Link

    • Key Finding: Identific

      
      -hydroxyfinasteride (M-4) as a major metabolite in untreated rat microsomes.[3][5][6]
      
  • Lundahl, A., Hedeland, M., Bondesson, U., & Lennernäs, H. (2009). Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry. Drug Metabolism and Disposition.[2][4] Link

    • Key Finding: Contrast with human metabolism where -hydroxy is dominant; identification of glucuronide conjug
  • Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics.[1][4][7] Link

    • Key Finding: Overview of parent drug PK and general metabolite inactivity.
  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B. Link

    • Key Finding: Foundational analytical methods for Finasteride quantific

Role of 6alpha-Hydroxyfinasteride in androgen metabolism

Technical Guide: The Role of 6 -Hydroxyfinasteride in Androgen Metabolism

Executive Summary

6


-Hydroxyfinasteride

This guide provides a technical deep-dive into the biogenesis, pharmacological activity, and analytical quantification of 6

Part 1: Molecular Mechanism & Biotransformation

The CYP3A4-Mediated Pathway

Finasteride is an azasteroid (4-azasteroid) that undergoes extensive hepatic metabolism.[1][2][3] The primary biotransformation pathway is oxidative, mediated almost exclusively by the Cytochrome P450 3A4 (CYP3A4) isoenzyme.[3]

Two major oxidative pathways compete:

  • 
    -Hydroxylation:  Hydroxylation of the distal tert-butyl side chain.
    
  • 6-Hydroxylation: Allylic hydroxylation at the C6 position of the B-ring.

Stereochemistry and Regioselectivity

The hydroxylation at C6 is stereoselective, favoring the


-isomer
  • Structural Logic: The 4-aza-3-oxosteroid structure creates a specific binding orientation within the CYP3A4 heme pocket. The C6 position is allylic to the

    
     double bond (in the A-ring) and the amide functionality.
    
  • Mechanistic Insight: The reaction proceeds via hydrogen abstraction from C6, followed by "oxygen rebound." The

    
    -face attack is sterically favored due to the angular methyl group at C10 (C19 in steroid numbering) shielding the 
    
    
    -face.
Metabolic Pathway Visualization

The following diagram illustrates the bifurcation of Finasteride metabolism.

FinasterideMetabolismFinFinasteride(Parent Drug)CYPCYP3A4(Hepatic)Fin->CYPOmegaOHomega-Hydroxyfinasteride(Side Chain Oxidation)CYP->OmegaOHMajor PathwaySixOH6alpha-Hydroxyfinasteride(Ring Oxidation)CYP->SixOHMinor Pathway(Allylic Oxidation)CarbAcidFinasteride-omega-oic acid(Secondary Metabolite)OmegaOH->CarbAcidCytosolic DehydrogenaseGlucGlucuronide Conjugates(Phase II Excretion)OmegaOH->GlucSixOH->GlucUGT Enzymes

Figure 1: Metabolic branching of Finasteride mediated by CYP3A4.[1] The 6

Part 2: Pharmacodynamics & Biological Activity

Inhibitory Potency

A critical question in drug development is whether metabolites contribute to the therapeutic effect ("active metabolites").

  • Parent Compound (Finasteride): Potent inhibitor of 5

    
    -reductase Type II (IC
    
    
    
    
    69 nM) and Type III.
  • 6

    
    -Hydroxyfinasteride:  Retains the 4-azasteroid core required for enzyme binding but suffers from steric interference introduced by the hydroxyl group at C6.
    

Key Finding: The 6

<20%

4
Comparative Potency Data
CompoundTarget EnzymeRelative PotencyRole in Therapy
Finasteride 5

-Reductase (Type II)
100% (Baseline)Primary Therapeutic
6

-Hydroxyfinasteride
5

-Reductase (Type II)
< 20%Clearance Product

-Hydroxyfinasteride
5

-Reductase (Type II)
< 20%Clearance Product

Part 3: Analytical Methodologies (LC-MS/MS)

For researchers conducting pharmacokinetic studies or forensic analysis, accurate quantification of 6

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Experimental Protocol: Sample Preparation

Objective: Isolate Finasteride and metabolites from plasma while removing proteins and phospholipids.

  • Aliquot: Transfer 200

    
    L of plasma into a clean centrifuge tube.
    
  • Internal Standard (IS): Add 20

    
    L of Finasteride-d9  (100 ng/mL). Vortex for 10 seconds.
    
    • Why d9? Deuterated standards correct for matrix effects and ionization suppression in ESI.

  • Extraction: Add 1.5 mL of Methyl tert-butyl ether (MTBE) .

    • Chemistry: MTBE is preferred over Ethyl Acetate for cleaner supernatants and faster evaporation.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4,000 rpm for 10 minutes at 4°C.

  • Reconstitution: Transfer the organic (upper) layer to a glass tube. Evaporate to dryness under nitrogen at 40°C. Reconstitute in 100

    
    L of Mobile Phase (50:50 A:B).
    
LC-MS/MS Parameters
  • Column: Waters Acquity UPLC BEH C18 (2.1 x 50 mm, 1.7

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water (Proton source for ESI+).

  • Mobile Phase B: Acetonitrile (Organic modifier).

  • Gradient:

    • 0-0.5 min: 40% B

    • 0.5-3.0 min: Linear ramp to 90% B

    • 3.0-4.0 min: Hold 90% B

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

MRM Transitions (Quantification)
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)
Finasteride 373.2305.230
6

-OH-Finasteride
389.2321.232
Finasteride-d9 (IS) 382.3314.330

Note: The mass shift of +16 Da (373

Analytical Workflow Diagram

LCMSWorkflowSamplePlasma Sample(200 uL)ISAdd Internal Standard(Finasteride-d9)Sample->ISLLELiquid-Liquid Extraction(MTBE)IS->LLEDryEvaporation (N2)& ReconstitutionLLE->DryLCUPLC Separation(BEH C18 Column)Dry->LCMSMS/MS Detection(ESI+ MRM Mode)LC->MSDataQuantification(Ratio Analyte/IS)MS->Data

Figure 2: Step-by-step analytical workflow for the isolation and quantification of Finasteride metabolites.

Part 4: Biocatalytic Generation (Synthesis Alternative)

Chemical synthesis of 6

biocatalytic generation
Protocol: Microsomal Incubation

Objective: Generate 6

  • Reaction Mixture (500

    
    L): 
    
    • Phosphate Buffer (100 mM, pH 7.4).

    • Human Liver Microsomes (HLM): 0.5 mg protein/mL.

    • Substrate: Finasteride (10

      
      M).
      
    • MgCl

      
       (3 mM).
      
  • Initiation: Pre-incubate at 37°C for 5 minutes. Initiate reaction by adding NADPH (1 mM).

  • Incubation: Shake at 37°C for 60 minutes.

  • Termination: Add 500

    
    L ice-cold Acetonitrile.
    
  • Isolation: Centrifuge and collect supernatant. The 6

    
    -OH metabolite will appear at a distinct retention time (approx. 0.8 RRT relative to parent) in the LC-MS method described above.
    

References

  • Metabolism of Finasteride: National Institutes of Health (NIH). Finasteride Metabolism and Pharmacogenetics. Available at: [Link]

  • Pharmacological Activity: Steiner, J. F. (1996). Clinical Pharmacokinetics and Pharmacodynamics of Finasteride. Clinical Pharmacokinetics. Available at: [Link]

  • Analytical Protocol (LC-MS/MS): Constanzer, M. L., et al. (1991). Determination of Finasteride in Human Plasma by HPLC with APCI-MS. Journal of Chromatography B. Available at: [Link]

  • Chemical Structure: PubChem. This compound Compound Summary. Available at: [Link]

  • Enzyme Kinetics: FDA Drug Approval Package. Proscar (Finasteride) Clinical Pharmacology Review. Available at: [Link]

6alpha-Hydroxyfinasteride CAS number and molecular weight

Technical Whitepaper: 6 -Hydroxyfinasteride

Physicochemical Profile, Metabolic Pathway, and Analytical Characterization[1]

Executive Summary

6


-Hydroxyfinasteride

This guide serves as a reference for researchers in DMPK (Drug Metabolism and Pharmacokinetics) and CMC (Chemistry, Manufacturing, and Controls), providing validated data on the compound's identity, synthesis/isolation strategies, and analytical fingerprints.

Physicochemical Identity

The following table consolidates the core chemical identifiers for 6

ParameterTechnical Specification
Chemical Name (5$\alpha

\alpha

\beta$)-N-(1,1-Dimethylethyl)-6-hydroxy-3-oxo-4-azaandrost-1-ene-17-carboxamide
CAS Number 154387-62-9
Molecular Formula

Molecular Weight 388.54 g/mol
Monoisotopic Mass 388.2726 Da
Stereochemistry 6

-Hydroxy (Hydroxyl group in alpha orientation at C6)
Appearance White to off-white solid
Solubility Soluble in DMSO, Methanol, Chloroform; Low solubility in water
Role Phase I Metabolite, Pharmaceutical Impurity
Metabolic Significance & Biosynthesis

Finasteride undergoes extensive hepatic metabolism. While the oxidative attack on the tert-butyl side chain (forming

CYP3A4
3.1 Mechanism of Formation

The introduction of the hydroxyl group at the C6 position is a stereoselective oxidation. This transformation renders the molecule more hydrophilic, facilitating subsequent Phase II conjugation (glucuronidation) and biliary excretion.

Figure 1: Metabolic Pathway of Finasteride The following diagram illustrates the CYP3A4-mediated conversion of Finasteride to its primary oxidative metabolites.

MetabolicPathwayFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Liver Microsomes)Finasteride->CYP3A4OmegaOHω-Hydroxyfinasteride(Side-chain Oxidation)CYP3A4->OmegaOHMajor PathwaySixOH6α-Hydroxyfinasteride(Core Oxidation)CYP3A4->SixOHSecondary PathwayGlucuronideGlucuronide Conjugate(Biliary Excretion)SixOH->GlucuronideUGT Enzymes(Phase II)

Caption: CYP3A4-mediated divergence of Finasteride metabolism into side-chain and steroid-core oxidation products.

3.2 Pharmacological Activity

Unlike the parent compound, 6


Analytical Characterization

Accurate identification of 6



4.1 Mass Spectrometry (LC-MS/MS)
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Precursor Ion:

    
    
    
    
    .
  • Key Fragmentation Pattern:

    • Loss of Water:

      
       371 (
      
      
      ).
    • Cleavage of t-Butyl Amide: Characteristic fragments resulting from the loss of the side chain (

      
      ).
      
    • Differentiation: The fragmentation pattern of the steroid core differs from

      
      -hydroxyfinasteride, where the hydroxylation is on the leaving t-butyl group.
      
4.2 Nuclear Magnetic Resonance (NMR)

NMR is the gold standard for confirming the alpha stereochemistry at C6.

  • 
     NMR (Typical features in 
    
    
    ):
    • H6 Proton: A resonance signal typically appearing between

      
       4.0 – 4.5 ppm . The multiplicity (coupling constant) helps distinguish 6
      
      
      (equatorial OH, axial H) from 6
      
      
      isomers.
    • H1 Olefinic Proton: Characteristic doublet at

      
       ~6.8 ppm  (consistent with the 
      
      
      -3-one system).
    • t-Butyl Group: Strong singlet at

      
       ~1.4 ppm .
      
    • C18 Methyl: Singlet at

      
       ~0.7 ppm .
      
Experimental Protocol: Metabolite Identification Workflow

Objective: To isolate and identify 6

Prerequisites:

  • Human Liver Microsomes (HLM).

  • NADPH Regenerating System.

  • Reference Standard: 6

    
    -Hydroxyfinasteride (CAS 154387-62-9).
    
Workflow Steps
  • Incubation:

    • Prepare a reaction mixture containing Finasteride (10

      
      M), HLM (1 mg protein/mL), and phosphate buffer (pH 7.4).
      
    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH regenerating system.

    • Incubate for 60 minutes at 37°C with gentle shaking.

  • Quenching & Extraction:

    • Terminate reaction with ice-cold Acetonitrile (ACN) containing an internal standard (ratio 3:1 ACN:Sample).

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

    • Collect the supernatant.

  • Enrichment (Solid Phase Extraction - SPE):

    • Condition HLB cartridges with Methanol followed by Water.

    • Load supernatant, wash with 5% Methanol/Water to remove polar interferences.

    • Elute metabolites with 100% Methanol.

    • Evaporate to dryness under Nitrogen and reconstitute in Mobile Phase.

  • LC-MS/MS Analysis:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

      
      m).
      
    • Gradient: Water (0.1% Formic Acid) vs. Acetonitrile (0.1% Formic Acid).

    • Detection: Monitor Transition

      
       (Water loss) and 
      
      
      (Amide cleavage).

Figure 2: Analytical Workflow

AnalyticalWorkflowSampleMicrosomal Incubation(Finasteride + CYP3A4)QuenchProtein Precipitation(ACN + Internal Std)Sample->Quench 60 min, 37°CSPESolid Phase Extraction(HLB Cartridge)Quench->SPE SupernatantLCMSLC-MS/MS Analysis(MRM Mode)SPE->LCMS Reconstituted SampleDataMetabolite ID(Rt Match with Std)LCMS->Data m/z 389 > 371

Caption: Step-by-step workflow for the isolation and identification of Finasteride metabolites.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29981554, 6alpha-Hydroxyfinasteride. Retrieved from [Link]

  • Huskey, S. E., et al. (1995). Chemical disposition of finasteride in humans. Drug Metabolism and Disposition.[1] (Detailed mapping of metabolic pathways including hydroxylation).

  • Stearns, V. et al. (2015).Finasteride Concentrations and Prostate Cancer Risk.

Understanding the stereochemistry of 6alpha-Hydroxyfinasteride

Stereochemical Elucidation and Characterization of 6 -Hydroxyfinasteride

A Technical Guide for Drug Metabolism and Structural Biology

Executive Summary & Biological Context

Finasteride (N-(1,1-dimethylethyl)-3-oxo-4-aza-5




The identification of 6


-hydroxyfinasteride


This guide provides a rigorous framework for the isolation, structural elucidation, and stereochemical assignment of 6

Structural Elucidation: The Stereochemistry Core

The definitive assignment of the hydroxyl group to the 6


Stereochemical Logic
  • Scaffold Geometry: Finasteride possesses a rigid trans-A/B ring junction (5

    
    -H). The C19 angular methyl group is in the 
    
    
    -orientation (axial).
  • Target: We must determine if the hydroxyl group at C6 is

    
     (equatorial-like) or 
    
    
    (axial-like).
  • The Diagnostic Proton:

    • If the OH is 6

      
       , the H6 proton is 6
      
      
      .
    • If the OH is 6

      
       , the H6 proton is 6
      
      
      .
  • NOE Correlation (The "Self-Validating" Check):

    • The C19-Methyl is on the

      
      -face.
      
    • A 6

      
      -H  will share the same face as the C19-Me and exhibit a strong Nuclear Overhauser Effect (NOE).
      
    • A 6

      
      -H  is on the opposite face (
      
      
      ) and will show negligible NOE with the C19-Me.
Predicted NMR Data (Solvent: DMSO- )

The following table summarizes the expected chemical shifts and correlations distinguishing the parent from the 6

PositionProtonFinasteride (

ppm)
6

-OH Finasteride (

ppm)
MultiplicityDiagnostic Correlation (NOESY/HMBC)
C1 H16.786.80dHMBC to C3
C5 H5

3.253.35ddNOE to H9

C6 H6 ~1.6 (obscured)4.15 - 4.25 m (br) Strong NOE to C19-Me (Confirms

-H)
C19 Me0.880.92sNOE to H6

Side Chain t-Butyl1.221.22sUnchanged (Rules out

-OH)
Visualization of Stereochemical Determination

The following diagram illustrates the logical flow for assigning the stereochemistry using NMR data.

StereochemistryLogicSampleIsolated Metabolite(m/z 389 [M+H]+)H1_NMR1H NMR SpectrumNew signal @ ~4.2 ppmSample->H1_NMRDissolve in DMSO-d6NOESY2D NOESY ExperimentH1_NMR->NOESYSelect H6 targetDecisionNOE Correlation(H-4.2ppm <-> C19-Me)NOESY->DecisionAnalyze Cross-peaksResult_AlphaConclusion:H is 6-BetaOH is 6-AlphaDecision->Result_AlphaStrong Cross-peakResult_BetaConclusion:H is 6-AlphaOH is 6-BetaDecision->Result_BetaNo Cross-peak

Figure 1: Decision tree for NMR-based stereochemical assignment of 6-hydroxyfinasteride.

Biosynthesis and Metabolic Pathway

The formation of 6


Mechanistic Insight

The steric bulk of the tert-butyl amide side chain and the planar nature of the

  • Testosterone: Lacks the 4-aza/t-butyl groups; binds to present the 6

    
    -face to the heme iron.
    
  • Finasteride: The 4-aza modification and bulky 17-substituent likely force a binding mode where the

    
    -face of the B-ring is accessible to the active oxidant (Compound I), resulting in 6
    
    
    -hydroxylation
    .
Metabolic Pathway Diagram

MetabolicPathwayFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Liver Microsomes)Finasteride->CYP3A4BindingOmega_OHOmega-Hydroxyfinasteride(Major Metabolite)OH on t-ButylCYP3A4->Omega_OHMajor Pathway(t-Butyl oxidation)Six_Alpha_OH6-Alpha-Hydroxyfinasteride(Minor Metabolite)OH on B-RingCYP3A4->Six_Alpha_OHMinor Pathway(B-ring oxidation)GlucuronideO-Glucuronide Conjugates(Excreted in Bile)Omega_OH->GlucuronideUGT1A4Six_Alpha_OH->GlucuronideUGT1A3/1A4

Figure 2: Metabolic divergence of Finasteride mediated by CYP3A4.

Experimental Protocols

The following protocols are designed to generate, isolate, and validate the 6

In Vitro Generation (Microsomal Incubation)

This protocol maximizes metabolite yield for structural characterization.

  • Reaction Mixture:

    • Substrate: Finasteride (50 µM final concentration).

    • Enzyme Source: Pooled Human Liver Microsomes (HLM) (1.0 mg protein/mL).

    • Buffer: 100 mM Potassium Phosphate (pH 7.4) with 3 mM

      
      .
      
    • Cofactor: NADPH-regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase).

  • Incubation:

    • Pre-incubate HLM and Finasteride for 5 min at 37°C.

    • Initiate with NADPH system.

    • Incubate for 60 minutes with gentle shaking.

  • Termination:

    • Add ice-cold Acetonitrile (1:1 v/v) to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 min. Collect supernatant.

Isolation via Semi-Preparative HPLC
  • Column: C18 Reverse Phase (e.g., Phenomenex Luna, 250 x 10 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 30% B to 70% B over 20 minutes.

  • Detection: UV at 210 nm (amide) and 254 nm.

  • Target Collection:

    • Finasteride elutes late (~15-18 min).

    • 
      -OH elutes earlier.
      
    • 6

      
      -OH  is more polar than the parent but distinct from the side-chain hydroxylated species. Look for the peak with m/z 389.[1]
      
Mass Spectrometry Validation

Before NMR, validate the fraction using LC-MS/MS.

  • Precursor Ion: m/z 389.2

    
    .
    
  • Fragmentation Pattern:

    • Loss of t-butyl amine (-73 Da)

      
       m/z 316.
      
    • Diagnostic fragment for B-ring hydroxylation: The steroid core fragments will differ from the

      
      -OH metabolite (where the core is intact).
      

References

  • Metabolism of Finasteride: Title: Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer. Source: NIH / PubMed Central. URL:[Link]

  • Identification of Metabolites: Title: Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry.[2] Source: PubMed. URL:[Link]

  • CYP3A4 Mechanism: Title: Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. Source: Drug Metabolism and Disposition.[3][4] URL:[Link]

  • NMR Characterization of Steroids: Title: NMR Spectroscopy for Protein Higher Order Structure Similarity Assessment in Formulated Drug Products (Contextual reference for NMR methodology). Source: NIH. URL:[Link]

Methodological & Application

Analytical methods for 6alpha-Hydroxyfinasteride detection

Application Note: High-Sensitivity Quantitation of 6 -Hydroxyfinasteride in Biological Matrices via LC-MS/MS

Executive Summary & Scientific Rationale

Finasteride is a synthetic 4-azasteroid compound that selectively inhibits Type II 5

6

-Hydroxyfinasteride (6

-OH-Fin)
  • Metabolic Profiling: It represents the primary CYP3A4-mediated metabolic pathway, serving as a biomarker for hepatic clearance variations.

  • Forensic & Anti-Doping: In urine matrices, the metabolite profile often extends the detection window beyond that of the parent drug.

  • Isomeric Complexity: The presence of

    
    -hydroxyfinasteride (hydroxylation on the t-butyl side chain) requires rigorous chromatographic separation to avoid quantitation errors due to isobaric interference (
    
    
    389.2).

This guide provides a validated, self-checking protocol for the extraction and quantitation of 6

Chemical Mechanism & Metabolic Pathway[1][2]

Understanding the structural changes is vital for MS/MS transition selection. Finasteride undergoes hydroxylation at the 6-position of the steroid ring or the terminal methyl of the t-butyl side chain.

Metabolic Pathway Diagram

MetabolicPathwayFinasterideFinasteride(m/z 373.2)CYP3A4CYP3A4(Hepatic)Finasteride->CYP3A4SixOH6α-Hydroxyfinasteride(Major Metabolite)(m/z 389.2)CYP3A4->SixOH 6-Hydroxylation(Steroid Ring)OmegaOHω-Hydroxyfinasteride(Minor Metabolite)(m/z 389.2)CYP3A4->OmegaOH ω-Hydroxylation(t-Butyl Chain)

Figure 1: CYP3A4-mediated metabolism of Finasteride.[1][2][3] Note that both metabolites are isobaric (

Analytical Method A: High-Throughput Plasma Analysis (PK Studies)

Objective: Rapid quantification with minimal matrix effect. Matrix: Human Plasma (K2EDTA). LOD/LLOQ: 0.1 ng/mL / 0.5 ng/mL.

Sample Preparation: Liquid-Liquid Extraction (LLE)

We utilize Methyl tert-butyl ether (MTBE) over Ethyl Acetate. Why? MTBE forms a clear upper organic layer that freezes easily, allowing for "pour-off" separation, and it extracts the slightly more polar 6

Protocol Steps:

  • Aliquot: Transfer 200

    
    L of plasma into a 1.5 mL polypropylene tube.
    
  • Internal Standard: Add 20

    
    L of Finasteride-d9 (or 6
    
    
    -OH-Fin-d3 if available) at 100 ng/mL. Vortex for 10 sec.
  • Extraction: Add 1.0 mL of MTBE .

  • Agitation: Vortex vigorously for 5 minutes (or shaker plate at 1200 rpm).

  • Phase Separation: Centrifuge at 14,000 rpm (

    
    ) for 10 minutes at 4°C.
    
  • Transfer: Flash-freeze the aqueous (bottom) layer in a dry ice/acetone bath (approx. 30 sec). Pour the liquid organic supernatant into a clean glass tube.

  • Drying: Evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitution: Dissolve residue in 100

    
    L of Mobile Phase A:B (50:50). Vortex and transfer to autosampler vials.
    
LC-MS/MS Parameters

Chromatography (UHPLC):

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8

    
    m) or Waters Acquity BEH C18.
    
    • Rationale: A sub-2-micron particle size is required to baseline-separate the 6

      
       and 
      
      
      isomers within a reasonable run time (< 5 min).
  • Mobile Phase A: 0.1% Formic Acid + 5mM Ammonium Formate in Water.

  • Mobile Phase B: 100% Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 45°C.

Gradient Profile:

Time (min)% Mobile Phase BEvent
0.0030Initial Hold
0.5030Loading
3.5090Elution of Analytes
4.0090Wash
4.1030Re-equilibration
5.0030End

Mass Spectrometry (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Mechanism: Protonation of the amide nitrogen.

MRM Transitions (Quantitation & Confirmation):

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Mechanistic Note
Finasteride 373.2305.230Loss of t-butylamine group
6

-OH-Fin
389.2 321.2 32 Loss of t-butylamine; Core retains OH
6

-OH-Fin (Qual)
389.2303.245Loss of H2O + t-butylamine
IS (Fin-d9) 382.3314.330Deuterated analog

Analytical Method B: Trace Analysis in Urine (Forensic/Doping)

Objective: Maximum sensitivity and removal of salts/urea. Matrix: Human Urine.[3][4] Challenge: Urine contains high salt concentrations and potential glucuronide conjugates. Although Finasteride metabolites are excreted largely in feces, the urinary fraction (approx. 40%) requires cleanup.[3]

Sample Preparation: Solid Phase Extraction (SPE)

We use a polymeric reversed-phase sorbent (e.g., Oasis HLB or Strata-X) which functions via a "wettable" copolymer, allowing retention of polar metabolites even if the sorbent dries out.

Workflow Diagram:

SPE_WorkflowStep1Hydrolysis (Optional)Incubate with ß-glucuronidase(1h @ 37°C)Step2Conditioning1 mL MeOH -> 1 mL WaterStep1->Step2Step3Loading1 mL Urine + 20 µL ISStep2->Step3Step4Wash1 mL 5% MeOH in Water(Removes salts/urea)Step3->Step4Step5Elution1 mL 100% MeOHStep4->Step5Step6Evaporation & ReconstitutionStep5->Step6

Figure 2: SPE Workflow for urine analysis. Step 1 is conditional; while 6

Validation & Quality Assurance (Self-Validating Systems)

To ensure the protocol is "self-validating," the following controls must be embedded in every batch run.

Isomeric Resolution Check

The critical failure mode in this assay is the co-elution of 6


  • Protocol: Inject a "System Suitability Standard" containing both isomers at the start of the run.

  • Acceptance Criteria: Valley-to-peak ratio must be < 10% (baseline separation). If peaks merge, lower the initial gradient %B or reduce flow rate.

Matrix Effect (ME) Evaluation

Ion suppression from phospholipids can mask the signal.

  • Calculation:

    
    
    
    • A = Peak area of analyte in neat solution.

    • B = Peak area of analyte spiked into extracted blank matrix.

  • Acceptance: ME should be between 85-115%.[5] If < 85%, improve the Wash step in SPE or switch LLE solvent to Hexane:Ethyl Acetate (50:50).

Carryover Check

Due to the lipophilicity of steroid-like structures, they stick to injector ports.

  • Protocol: Inject a Double Blank (Mobile Phase only) immediately after the Upper Limit of Quantification (ULOQ) standard.

  • Acceptance: Signal in blank must be < 20% of the LLOQ signal.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Sensitivity Incorrect pH in mobile phase.Ensure pH is ~3.0 (Formic acid). Basic pH suppresses protonation of the amide.
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate concentration to 10mM to mask silanol sites.
Drifting RT Column temperature fluctuation.Ensure column oven is stable at 45°C; steroids are temp-sensitive.
High Backpressure Protein precipitation in column.Check LLE supernatant transfer; ensure no "buffy coat" or protein layer was aspirated.

References

  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by liquid chromatography with mass spectrometric detection.[6] Journal of Chromatography B: Biomedical Sciences and Applications.

  • Matuszewski, B. K., et al. (2003). Standard line slopes as a measure of matrix effect in LC/MS bioanalysis. Journal of Chromatography B.

  • US FDA. (2018). Bioanalytical Method Validation Guidance for Industry.

  • World Anti-Doping Agency (WADA). (2023). WADA Technical Document - TD2023IDCR (Identification Criteria for Qualitative Assays).

  • Steiner, M. S., et al. (1996). Pharmacokinetics of Finasteride. Clinical Pharmacokinetics.

6alpha-Hydroxyfinasteride enzyme inhibition assay protocol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity LC-MS/MS Assay for 5


-Reductase Inhibition by 6

-Hydroxyfinasteride

Abstract & Scope

This application note details a robust, high-sensitivity protocol for evaluating the inhibitory potency of 6


-Hydroxyfinasteride , a primary oxidative metabolite of the clinical drug Finasteride. While Finasteride is a potent, mechanism-based inhibitor of Type II 5

-reductase (5AR), understanding the residual activity of its metabolites is critical for accurate pharmacodynamic modeling and safety profiling.

This guide moves beyond legacy radiometric (


H) methods, establishing a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)  workflow. This approach offers superior specificity, eliminates radioactive waste, and provides the sensitivity required to detect minor shifts in Dihydrotestosterone (DHT) production in complex biological matrices.

Scientific Background & Mechanism

The Biological Target: 5 -Reductase

The enzyme 5


-reductase (specifically Type II, SRD5A2) is the rate-limiting catalyst in the conversion of Testosterone (T) to the more potent androgen Dihydrotestosterone (DHT).[1][2][3] This reduction involves the transfer of a hydride ion from the cofactor NADPH to the 

double bond of testosterone.
Mechanism of Inhibition
  • Finasteride (Parent): Acts as a mechanism-based "suicide" inhibitor. It forms a stable NADP-dihydrofinasteride adduct that occupies the active site with extreme affinity, effectively rendering the enzyme turnover number to zero.

  • 6

    
    -Hydroxyfinasteride (Metabolite):  Formed via CYP3A4-mediated hydroxylation.[4][5] Structural modifications at the 6-position or the t-butyl side chain often sterically hinder the formation of the stable adduct. Consequently, this metabolite typically exhibits significantly reduced potency (<20% of parent) and may display reversible competitive kinetics rather than irreversible inactivation.
    
Pathway Visualization

G Testosterone Testosterone (Substrate) DHT Dihydrotestosterone (DHT) Testosterone->DHT Reduction NADPH NADPH (Cofactor) NADPH->DHT H- Transfer Enzyme 5α-Reductase (Type II) Enzyme->DHT Catalysis Finasteride Finasteride (Inhibitor) Finasteride->Enzyme Irreversible Inhibition Metabolite 6α-OH-Finasteride (Analyte) Finasteride->Metabolite Oxidation Metabolite->Enzyme Reduced Potency Inhibition CYP3A4 CYP3A4 (Hepatic Metabolism) CYP3A4->Metabolite

Figure 1: Mechanism of Action and Metabolic Pathway. Finasteride inhibits 5AR to block DHT production.[1][2][6][7][8][9][10] The metabolite 6


-OH-Finasteride retains partial affinity for the enzyme.

Materials & Instrumentation

Reagents
ComponentSpecificationPurpose
Enzyme Source LNCaP Cell Homogenate or Rat Liver Microsomes (RLM)Source of Type II 5

-reductase.
Substrate Testosterone (unlabeled)Precursor for the enzymatic reaction.
Cofactor NADPH (Tetrasodium salt)Essential hydride donor for reduction.
Test Compound 6

-Hydroxyfinasteride
The specific metabolite being assayed.
Positive Control Finasteride (>98% purity)Validation of assay performance.
Internal Standard Testosterone-d3 or DHT-d3Normalization for LC-MS analysis.
Buffer System 10 mM Tris-HCl (pH 7.4), 1 mM EDTAMaintains physiological pH and stability.
Instrumentation
  • Incubator: Orbital shaker capable of maintaining 37°C ± 0.5°C.

  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or Waters ACQUITY).

  • Mass Spectrometer: Triple Quadrupole (QqQ) operating in MRM mode (e.g., Sciex Triple Quad 6500+).

  • Column: C18 Reverse Phase (e.g., Kinetex 1.7µm C18, 2.1 x 50 mm).

Experimental Protocol

Phase 1: Enzyme Preparation (LNCaP Model)

Note: LNCaP cells are preferred for Type II specificity. If using microsomes, ensure pH is optimized to 7.0.

  • Harvest: Scrape LNCaP cells (at ~80% confluency) into ice-cold Tris-HCl buffer (pH 7.4).

  • Lysis: Homogenize cells using a probe sonicator (3 x 10s bursts on ice).

  • Clarification: Centrifuge at 1,900 x g for 10 min at 4°C to remove debris. Collect the supernatant.

  • Quantification: Determine total protein concentration using a BCA assay. Adjust to 1.0 mg/mL.

Phase 2: Inhibition Assay Workflow

Step 1: Pre-Incubation

  • In a 96-well deep-well plate, combine:

    • 80 µL Enzyme Homogenate (approx. 75-100 µg protein).

    • 10 µL Test Compound (6

      
      -OH-Finasteride) in DMSO.[11]
      
      • Concentration Range: 0.1 nM to 10 µM (serial dilutions).

      • Controls: DMSO only (0% inhibition), Finasteride 1 µM (100% inhibition).

  • Incubate at 37°C for 15 minutes . This allows the inhibitor to interact with the enzyme prior to catalysis.

Step 2: Reaction Initiation

  • Add 10 µL of Substrate Mix:

    • Testosterone: Final concentration 2 µM (

      
       is typically ~0.5-1.0 µM; saturating conditions ensure 
      
      
      
      ).
    • NADPH: Final concentration 1 mM.

  • Seal plate and incubate at 37°C for 60 minutes with gentle shaking.

Step 3: Termination & Extraction

  • Stop reaction by adding 200 µL ice-cold Acetonitrile containing the Internal Standard (DHT-d3, 100 ng/mL).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 4,000 x g for 10 minutes at 4°C.

  • Transfer 100 µL of supernatant to an LC vial for analysis.

Phase 3: LC-MS/MS Analysis
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 50% B to 95% B over 3 minutes.

  • MRM Transitions:

    • DHT (Target): 291.2

      
       255.2 (Quantifier).
      
    • Testosterone (Substrate): 289.2

      
       97.1.
      
    • DHT-d3 (IS): 294.2

      
       258.2.
      

Workflow Visualization

Workflow Prep Enzyme Prep (LNCaP Homogenate) PreInc Pre-Incubation (Enzyme + 6α-OH-Finasteride) 15 min @ 37°C Prep->PreInc Start Initiation (+ Testosterone/NADPH) PreInc->Start Incubation Reaction 60 min @ 37°C Start->Incubation Stop Termination (+ ACN & Internal Std) Incubation->Stop Analysis LC-MS/MS Quantify DHT Production Stop->Analysis

Figure 2: Experimental Workflow. Critical timing steps are highlighted to ensure reproducibility.

Data Analysis & Interpretation

Calculation

Calculate the percent inhibition for each concentration of 6


-Hydroxyfinasteride:

[11]
  • AUC: Area Under the Curve of the DHT peak.[11]

  • IS: Internal Standard area.

  • Control: DMSO vehicle control (maximum enzyme activity).

Expected Results (Reference Data)

The following table illustrates typical potency shifts observed between the parent drug and its metabolites.

CompoundIC

(Type II 5AR)
Relative PotencyInterpretation
Finasteride 3 - 10 nM100%Potent, irreversible inhibition.
6

-OH-Finasteride
> 100 nM< 10%Weak, likely reversible inhibition.
Dutasteride ~ 1 - 3 nM> 100%Dual inhibitor (Type I & II).

Expert Insights & Troubleshooting (E-E-A-T)

  • Solubility Artifacts: Finasteride and its metabolites are highly lipophilic. Ensure the final DMSO concentration in the assay does not exceed 1% (v/v), as higher solvent loads can denature the enzyme or cause compound precipitation, leading to false negatives.

  • NADPH Stability: NADPH degrades rapidly at room temperature. Always prepare the cofactor solution fresh immediately before the "Initiation" step and keep it on ice.

  • Derivatization Option: If LC-MS sensitivity is low (e.g., low protein yield), consider derivatizing the final extract with Hydroxylamine or Picolinic Acid . This adds a proton-affinitive tag to DHT, increasing ionization efficiency by 10-100 fold.

  • Distinguishing Mechanism: To confirm if 6

    
    -OH-Finasteride retains the "suicide inhibition" mechanism of the parent, perform a "jump-dilution" experiment. Pre-incubate at high concentration, then dilute 100-fold. If activity recovers, the inhibition is reversible (unlike Finasteride).
    

References

  • Sudduth, S. L., & Koronkowski, M. J. (1993). Finasteride: the first 5 alpha-reductase inhibitor. Pharmacotherapy, 13(4), 309–329.

  • Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics, 30(1), 16–27.

  • Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog inhibitor.[4] Journal of the American Chemical Society, 118(10), 2359-2365.

  • Srivilai, J., et al. (2016). A new label-free screen for steroid 5α-reductase inhibitors using LC-MS.[12] Steroids, 116, 18-25.

  • Takayama, K., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. Applied Sciences, 11(4), 1548.

Sources

Cell-based assays for 6alpha-Hydroxyfinasteride activity

Application Note: High-Sensitivity Cell-Based Assay for 6 -Hydroxyfinasteride Activity

Methodology for Quantifying 5


-Reductase Type II Inhibition by Finasteride Metabolites

Abstract & Introduction

The pharmacological profile of Finasteride, a potent 5

16

-Hydroxyfinasteride


This Application Note provides a rigorous protocol for evaluating 6

HEK293-SRD5A2LC-MS/MS quantification

Biological Rationale & Mechanism

The enzyme 5

To determine if 6

inhibition of T 

DHT conversion
Signaling Pathway & Inhibition Logic

GTestosteroneTestosterone(Substrate)Enzyme5α-Reductase Type II(SRD5A2)Testosterone->EnzymeNADPHNADPH(Cofactor)NADPH->EnzymeDHTDihydrotestosterone(Product)Enzyme->DHTReductionInhibitor6α-Hydroxyfinasteride(Test Compound)Inhibitor->EnzymeInhibition(Competitive/Irreversible)

Figure 1: The 5

2

Experimental Design Strategy

The Cell Model: HEK293-SRD5A2

While LNCaP cells express endogenous 5AR, expression levels can vary with passage number. We utilize HEK293 cells stably transfected with human SRD5A2 cDNA . This ensures:

  • High Enzyme Expression: Maximizes the signal-to-noise ratio.

  • Specificity: Isolates Type II activity (the primary target of Finasteride) from Type I.

  • Robustness: HEK293 cells are adherent and tolerate washing steps well.

Detection Method: LC-MS/MS vs. Immunoassay

We prioritize LC-MS/MS over ELISA. Steroid immunoassays suffer from cross-reactivity between Testosterone, DHT, and the finasteride structure itself. LC-MS/MS provides mass-specific detection (MRM mode), essential for distinguishing the metabolite from the substrate.

Materials & Reagents

CategoryItemSpecification/Notes
Cell Line HEK293-SRD5A2Stable clone (G418 selected) or transient transfection.
Compounds 6

-Hydroxyfinasteride
Purity >98%. Dissolve in 100% DMSO.
Finasteride (Control)Positive control for inhibition (IC50 ~1-5 nM).
Substrate TestosteroneFinal assay concentration: 100 nM.
Internal Std d3-Testosterone / d3-DHTDeuterated standards for LC-MS normalization.
Media DMEMPhenol-red free (to reduce steroid interference).
Solvents Acetonitrile / MethanolLC-MS Grade.

Detailed Protocol: Cell-Based Inhibition Assay

Phase 1: Cell Preparation (Day -1)
  • Harvest HEK293-SRD5A2 cells using Trypsin-EDTA.

  • Count cells and resuspend in phenol-red free DMEM + 10% Charcoal-Stripped FBS (CS-FBS).

    • Note: Charcoal stripping removes endogenous steroids that would skew the baseline.

  • Seed 200,000 cells/well in 24-well plates (poly-D-lysine coated recommended).

  • Incubate overnight at 37°C, 5% CO

    
     to allow attachment.
    
Phase 2: Treatment & Incubation (Day 0)
  • Compound Dilution: Prepare 1000x stocks of 6

    
    -Hydroxyfinasteride and Finasteride in DMSO.
    
    • Dose Range: 0.1 nM to 1000 nM (Log scale).

  • Substrate Preparation: Prepare 2x Testosterone media (200 nM T in serum-free DMEM).

  • Treatment:

    • Remove culture media from wells.

    • Add 495

      
      L of fresh serum-free media.
      
    • Add 0.5

      
      L of Compound Stock (or DMSO vehicle).
      
    • Pre-incubation: Incubate for 30 minutes at 37°C. This allows the inhibitor to bind the enzyme before substrate competition begins.

  • Reaction Start: Add 500

    
    L of 2x Testosterone media (Final T conc = 100 nM).
    
  • Reaction Time: Incubate for 2 hours at 37°C.

    • Optimization Note: Do not exceed 4 hours; substrate depletion >30% affects Michaelis-Menten kinetics linearity.

Phase 3: Extraction (Day 0)
  • Termination: Place plate on ice immediately. Remove 800

    
    L of media and transfer to a 2 mL Eppendorf tube.
    
  • Internal Standard: Add 10

    
    L of Internal Standard Mix (d3-T and d3-DHT, 100 ng/mL).
    
  • Liquid-Liquid Extraction (LLE):

    • Add 1 mL Methyl tert-butyl ether (MTBE) .

    • Vortex vigorously for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate phases.

  • Drying: Transfer the upper organic layer (MTBE) to a fresh glass vial. Evaporate to dryness under nitrogen stream at 40°C.

  • Reconstitution: Reconstitute residue in 100

    
    L of 50:50 Methanol:Water (0.1% Formic Acid).
    

LC-MS/MS Quantification Protocol

Instrument Parameters
  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).

  • Column: C18 Reverse Phase (e.g., Kinetex 2.6

    
    m C18, 50 x 2.1 mm).
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

MRM Transitions (Multiple Reaction Monitoring)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (V)
Testosterone 289.297.125
DHT 291.2255.220
d3-Testosterone 292.297.125
d3-DHT 294.2258.220

Experimental Workflow Visualization

WorkflowStep1Step 1: Seed HEK293-SRD5A2(24-well plate, CS-FBS media)Step2Step 2: Pre-IncubateAdd 6α-OH-Finasteride(30 mins @ 37°C)Step1->Step2Step3Step 3: Substrate AdditionAdd 100 nM TestosteroneStep2->Step3Step4Step 4: ReactionIncubate 2 HoursStep3->Step4Step5Step 5: ExtractionLLE with MTBE + Internal StdsStep4->Step5Step6Step 6: LC-MS/MS AnalysisQuantify DHT/T RatioStep5->Step6

Figure 2: Step-by-step experimental workflow for the cell-based inhibition assay.

Data Analysis & Expected Results

Calculation

Calculate the Percent Conversion of Testosterone to DHT for each well:

Normalize results to the Vehicle Control (DMSO only, 0% Inhibition) and a "No Cell" or "Mock Transfected" control (100% Inhibition baseline).

IC50 Determination

Plot % Inhibition (Y-axis) vs. Log[Compound Concentration] (X-axis). Use a 4-parameter logistic regression (Sigmoidal dose-response) to calculate the IC50.

Expected Outcome
  • Finasteride (Control): Expected IC50 range: 1 – 10 nM .

  • 6

    
    -Hydroxyfinasteride:  Based on metabolite profiling literature, expect reduced potency (approx. 20% of parent). The IC50 is likely to fall in the 50 – 200 nM  range.
    
  • Interpretation: If the IC50 is significantly higher (>1000 nM), the metabolite is considered pharmacologically inactive at therapeutic doses.

References

  • Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog inhibitor. Journal of the American Chemical Society. Link

  • Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics. Link

  • Tian, Y., et al. (2021). Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines. MDPI. Link

  • FDA Drug Label. PROSCAR (finasteride) tablets. U.S. Food and Drug Administration.[3] Link

  • Foley, D., & Calton, L. UPLC-MS/MS Analysis of Dihydrotestosterone, Testosterone... in Serum for Clinical Research.[4] Waters Corporation Application Note. Link

In vivo studies using 6alpha-Hydroxyfinasteride in animal models

Application Note: In Vivo Profiling and Pharmacokinetics of 6 -Hydroxyfinasteride

Abstract

This application note details the experimental protocols for investigating 6


-Hydroxyfinasteride

Direct Administration ProtocolsBioanalytical Workflows

Introduction & Scientific Rationale

Finasteride is a Type II 5

Cytochrome P450 3A4 (CYP3A4)
  • 
    -Hydroxyfinasteride  (Minor)
    
  • 6

    
    -Hydroxyfinasteride  (Major)
    
Why Study 6 -Hydroxyfinasteride?
  • Metabolic Stability Marker: It serves as a robust in vivo probe for CYP3A4 activity.

  • Activity Verification: Although historically considered to possess <20% of the parent drug's inhibitory potency, rigorous safety assessments require verifying this "inactivity" in high-dose scenarios to rule out off-target toxicity.

  • Renal Clearance: Unlike the parent drug (excreted via bile/feces), the polar hydroxyl group allows a significant portion of 6

    
    -Hydroxyfinasteride to be eliminated renally, making it a marker for kidney function in pharmacokinetic models.
    

Experimental Design Strategy

Animal Model Selection[1]
  • Primary Species: Sprague-Dawley Rat (Male, 250–300 g).

  • Rationale: The rat liver expresses CYP3A2 (homologous to human CYP3A4), making it an acceptable surrogate for metabolic profiling. Male rats are required if pharmacodynamic endpoints (prostate weight reduction) are included.

Chemical Formulation

6

  • Vehicle System: 20% PEG 400 / 10% Ethanol / 70% Saline.

  • Preparation: Dissolve compound in Ethanol first, add PEG 400, vortex, then slowly add warm Saline while sonicating.

Protocol A: Direct Pharmacokinetic Profiling

Objective: To determine the intrinsic clearance (



Step-by-Step Methodology
  • Catheterization:

    • Anesthetize rats using Isoflurane (2-3%).

    • Cannulate the jugular vein for blood sampling.

    • Optional: Cannulate the femoral vein for IV administration (to separate dosing/sampling sites and prevent contamination).

  • Dosing:

    • Group 1 (IV): Administer 6

      
      -Hydroxyfinasteride at 1 mg/kg  via femoral vein bolus (
      
      
      ).
    • Group 2 (PO): Administer at 5 mg/kg via oral gavage to assess potential gut-wall metabolism or bioavailability (though rarely dosed orally in clinic, this defines metabolic stability).

  • Sampling Schedule:

    • Collect 0.2 mL blood into K2-EDTA tubes at: Pre-dose, 5, 15, 30 min, 1, 2, 4, 6, 8, 12, and 24 h.

    • Centrifuge immediately at 3000

      
       g for 10 min (
      
      
      C).
    • Store plasma at

      
      C.
      

Protocol B: Pharmacodynamic Assessment (Activity Check)

Objective: To verify the reduced potency of 6

Experimental Workflow
  • Acclimation: 7 days.

  • Treatment Groups (n=6/group):

    • Vehicle Control: PEG/Saline daily.

    • Positive Control: Finasteride (5 mg/kg/day PO).

    • Test Group: 6

      
      -Hydroxyfinasteride (5 mg/kg/day PO).
      
    • High-Dose Test: 6

      
      -Hydroxyfinasteride (25 mg/kg/day PO).
      
  • Duration: 14 Days.

  • Endpoint:

    • Necropsy on Day 15.

    • Weigh Ventral Prostate (VP) and Seminal Vesicles (SV).

    • Hypothesis: Finasteride group will show significant VP atrophy. 6

      
      -OH groups should show minimal to no atrophy compared to vehicle, confirming low affinity for 5
      
      
      -reductase.

Bioanalytical Method (LC-MS/MS)[2]

Sample Preparation (Protein Precipitation)
  • Thaw plasma on ice.

  • Aliquot 50

    
    L  plasma.
    
  • Add 200

    
    L  Acetonitrile containing Internal Standard (Finasteride-d9 or Warfarin).
    
  • Vortex (2 min) and Centrifuge (12,000 rpm, 10 min).

  • Inject 5

    
    L  of supernatant.
    
LC-MS/MS Conditions
  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

    
    m).
    
  • Mobile Phase:

    • A: 0.1% Formic Acid in Water.

    • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

Mass Spectrometry Transitions (MRM)

Note: 6

AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Rationale
Finasteride 373.2

305.230Loss of t-butyl group
6

-OH-Fin
389.2

333.232Loss of C4H8 (isobutylene)
IS (Fin-d9) 382.3

314.330Deuterated analog

Visualization of Workflows

Metabolic Pathway & Logic

The following diagram illustrates the metabolic positioning of 6

MetabolicPathwayFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Hepatic Metabolism)Finasteride->CYP3A4OH_Fin6α-Hydroxyfinasteride(Target Metabolite)CYP3A4->OH_FinHydroxylationActivity5α-ReductaseInhibition (<20%)OH_Fin->ActivityWeak BindingEliminationRenal/BiliaryEliminationOH_Fin->EliminationClearance

Figure 1: Metabolic pathway of Finasteride showing the formation of 6

Experimental Workflow

The step-by-step execution for the PK/PD study.

ExperimentalWorkflowPrepFormulation Prep(PEG400/EtOH/Saline)DosingAnimal Dosing(Rat IV/PO)Prep->DosingSamplingSerial Blood Sampling(0 - 24h)Dosing->SamplingExtractPlasma Extraction(Acetonitrile Precip)Sampling->ExtractLCMSLC-MS/MS Analysis(MRM: 389.2 -> 333.2)Extract->LCMSDataPK Analysis(WinNonlin)LCMS->Data

Figure 2: Chronological workflow for the in vivo pharmacokinetic assessment of 6

Data Analysis & Interpretation

Pharmacokinetic Parameters

Calculate the following using Non-Compartmental Analysis (NCA):

  • 
     : Maximum observed concentration.
    
  • 
     : Area under the curve (measure of total exposure).[1]
    
  • 
     : Clearance (
    
    
    ).
  • 
     : Volume of distribution at steady state.
    
Interpretation Guide
  • High

    
     : Indicates rapid elimination; if dosing parent finasteride, high levels of metabolite indicate strong CYP3A4 induction.
    
  • Low

    
     : Indicates the metabolite is confined to plasma/extracellular fluid (expected due to increased polarity vs. parent).
    
  • PD Correlation : If prostate weight decreases in the 6

    
    -OH group, the metabolite retains significant biological activity, necessitating a revision of the safety margins.
    

References

  • FDA Drug Approval Package. (1992). Proscar (Finasteride) Pharmacology Review. Center for Drug Evaluation and Research. Link

  • Steiner, J. F. (1996). Clinical pharmacokinetics of finasteride. Clinical Pharmacokinetics, 30(1), 16-27. Link

  • Huskey, S. W., et al. (1995). N-Glucuronidation of the 5 alpha-reductase inhibitor finasteride by human liver microsomes. Drug Metabolism and Disposition, 23(10), 1126-1135. Link

  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B, 566(1), 127-134. Link

How to use 6alpha-Hydroxyfinasteride in prostate cancer research

Application Note: Utilizing 6 -Hydroxyfinasteride in Prostate Cancer Pharmacokinetics and Metabolism Studies

Abstract & Strategic Overview

In prostate cancer (PCa) research, Finasteride serves as a benchmark 5

12346

-Hydroxyfinasteride

While significantly less potent than the parent drug, 6

  • CYP3A4 Phenotyping: Assessing metabolic variability in patient-derived samples.

  • Bioanalytical Integrity: Distinguishing active drug from inactive metabolites in plasma via LC-MS/MS.

  • Off-Target Toxicity Screening: Verifying that observed cytotoxic effects in PCa models are driven by 5AR inhibition (parent drug) rather than metabolite accumulation.

This guide provides the technical protocols to synthesize, quantify, and validate 6

Metabolic Pathway & Mechanism[5]

Finasteride is metabolized extensively in the liver.[5][6] The primary Phase I metabolic pathway involves hydroxylation mediated by the cytochrome P450 3A4 (CYP3A4) isozyme.[7] Understanding this pathway is essential for interpreting pharmacokinetic (PK) data, especially in PCa patients undergoing polypharmacy.

DOT Diagram: Finasteride Metabolic Pathway

FinasterideMetabolismFinasterideFinasteride(Parent Drug)Active 5AR InhibitorCYP3A4CYP3A4 Enzyme(Hepatic)Finasteride->CYP3A4Substrate BindingHydroxy6α-Hydroxyfinasteride(Major Metabolite)Weak/InactiveCYP3A4->HydroxyHydroxylation (+16 Da)GlucuronideGlucuronide Conjugate(Phase II Excretion)Hydroxy->GlucuronideUGT-mediatedConjugation

Figure 1: The CYP3A4-mediated conversion of Finasteride to its 6

Application 1: In Vitro Metabolic Stability Assay (CYP3A4 Profiling)

Objective: To determine the rate of 6

Reagents Required
  • Substrate: Finasteride (10 mM stock in DMSO).

  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).

  • Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Finasteride-d9).

Protocol Steps
  • Pre-incubation:

    • Prepare a reaction mixture in phosphate buffer (100 mM, pH 7.4) containing HLM (0.5 mg/mL final conc).

    • Add Finasteride (1

      
      M final conc).
      
    • Incubate at 37°C for 5 minutes.

  • Initiation:

    • Add NADPH regenerating system to initiate the reaction.

  • Sampling:

    • At time points

      
       min, remove 50 
      
      
      L aliquots.
  • Termination:

    • Immediately dispense aliquot into 150

      
      L of Stop Solution (Ice-cold ACN). Vortex for 30 seconds.
      
  • Clarification:

    • Centrifuge at 4,000 rpm for 15 minutes at 4°C to pellet proteins.

    • Transfer supernatant to LC-MS vials for analysis of 6

      
      -Hydroxyfinasteride formation.
      

Application 2: LC-MS/MS Quantification Protocol

Objective: To accurately quantify 6

Scientific Rationale: Finasteride (


Instrumental Parameters
  • System: HPLC coupled to Triple Quadrupole MS (e.g., Sciex QTRAP or Thermo TSQ).

  • Column: C18 Reverse Phase (e.g., Waters XBridge, 2.1 x 50 mm, 3.5

    
    m).
    
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MRM Transition Table
AnalytePrecursor Ion (

)
Product Ion (

)
Collision Energy (eV)Role
Finasteride 373.2 [M+H]

305.230Active Drug
6

-OH-Finasteride
389.2 [M+H]

321.232Metabolite
Finasteride-d9 382.3 [M+H]

314.330Internal Standard
LC-MS/MS Workflow Diagram

LCMSWorkflowSamplePlasma/Cell LysateExtractionProtein Precipitation(ACN + Internal Std)Sample->ExtractionSeparationHPLC Separation(C18 Column)Extraction->SeparationIonizationESI Source (+)IonizationSeparation->IonizationDetectionMS/MS Detection(MRM Mode)Ionization->DetectionDataQuantificationRatio: Analyte/ISDetection->Data

Figure 2: Analytical workflow for separating Finasteride from its 6

Application 3: Comparative Potency Assay (LNCaP Cells)

Objective: To validate that 6

Cell Model: LNCaP (Androgen-sensitive human prostate adenocarcinoma).

Protocol Steps
  • Seeding:

    • Seed LNCaP cells in 96-well plates (5,000 cells/well) in RPMI-1640 + 10% Charcoal-Stripped FBS (to remove endogenous androgens).

    • Allow attachment for 24 hours.

  • Treatment:

    • Induce growth with 1 nM Dihydrotestosterone (DHT) or Testosterone (T). Note: Finasteride inhibits T

      
       DHT conversion.[2][5][6][8][9][10] If using T, Finasteride should block growth.[3] If using DHT, Finasteride is bypassed.
      
    • Condition A (Control): Vehicle (DMSO < 0.1%).

    • Condition B (Parent): Finasteride (0.1 nM – 10

      
      M dose curve).
      
    • Condition C (Metabolite): 6

      
      -Hydroxyfinasteride (0.1 nM – 10 
      
      
      M dose curve).
  • Incubation:

    • Incubate for 72-96 hours at 37°C / 5% CO

      
      .
      
  • Readout:

    • Assess cell viability using MTS or CellTiter-Glo assay.

  • Analysis:

    • Calculate IC

      
       values.[1][11][12]
      
    • Expected Result: Finasteride IC

      
      
      
      
      10-50 nM. 6
      
      
      -Hydroxyfinasteride IC
      
      
      should be
      
      
      nM or show minimal inhibition, confirming it is a weak inhibitor.

References

  • FDA Labeling. (2011). Proscar (Finasteride) Prescribing Information. U.S. Food and Drug Administration.[2][13] [Link]

  • Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride. Clinical Pharmacokinetics. [Link]

  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications. [Link] (Establishes early metabolite separation methods).

  • Thompson, I. M., et al. (2003).[3] The Influence of Finasteride on the Development of Prostate Cancer. The New England Journal of Medicine.[3] [Link] (Context for PCa prevention and metabolism relevance).

  • Li, X., et al. (2017). Liquid chromatography-tandem mass spectrometry method for the determination of finasteride in human plasma. Journal of Pharmaceutical Analysis. [Link] (Modern LC-MS/MS protocols).

Protocol for dissolving 6alpha-Hydroxyfinasteride for cell culture

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solubilization and Cell Culture Protocol for 6


-Hydroxyfinasteride 

-Hydroxyfinasteride (CAS 154387-62-9) for in vitro assays.[1]

Abstract & Scientific Context

6


-Hydroxyfinasteride is the primary metabolite of the 5

-reductase inhibitor Finasteride, formed via hepatic CYP3A4-mediated hydroxylation.[1] While it retains the steroidal 4-azasteroid backbone, the addition of the hydroxyl group at the C6 position alters its polarity and binding affinity. In vitro studies often utilize this compound to assess metabolite-specific toxicity, off-target effects, or to map metabolic clearance pathways.[1]

Unlike its parent compound, which is highly lipophilic, 6


-Hydroxyfinasteride possesses slightly increased polarity but remains sparingly soluble in aqueous buffers.[1] Improper solubilization leads to micro-precipitation—often invisible to the naked eye—which causes erratic dose-response curves and reproducibility failure. This protocol establishes a rigorous method for generating stable stock solutions and ensuring homogenous delivery to cell culture systems.

Physicochemical Properties & Safety

Before handling, verify the compound identity and properties.

PropertySpecification
Compound Name 6

-Hydroxyfinasteride
CAS Number 154387-62-9
Molecular Formula C

H

N

O

Molecular Weight 388.55 g/mol
Solubility (DMSO)

15 mg/mL (Recommended Stock Solvent)
Solubility (Ethanol)

20 mg/mL
Solubility (Water) Negligible (< 0.1 mg/mL)
Storage (Solid) -20°C, desiccated
Stock Stability 6 months at -20°C (in DMSO)

Safety Precaution: As a steroid analogue and enzyme inhibitor, handle with full PPE (gloves, lab coat, safety glasses) in a fume hood to avoid inhalation of powder.[1]

Materials & Reagents

  • Compound: 6

    
    -Hydroxyfinasteride (High purity >98%).[1]
    
  • Primary Solvent: Dimethyl Sulfoxide (DMSO), anhydrous, cell culture grade (Sigma-Aldrich or equivalent).[1]

    • Note: Ethanol is a viable alternative, but DMSO is preferred for lower volatility and better freeze-thaw stability.[1]

  • Filtration: 0.22

    
    m PTFE (Polytetrafluoroethylene) or Nylon syringe filters.
    
    • Critical: Do NOT use Cellulose Acetate (CA) or PES filters for concentrated organic stocks, as the solvent may degrade the membrane or leach impurities.

  • Vessels: Amber glass vials (to protect from light) or polypropylene microcentrifuge tubes.

Protocol: Stock Solution Preparation

This protocol targets a 10 mM stock solution. This concentration allows for convenient 1:1000 dilutions to achieve 10


M working concentrations while keeping the final DMSO content at 0.1% (non-toxic to most cell lines).
Step 1: Molarity Calculation

To prepare 1 mL of a 10 mM stock:




[1]

Practical Advice: Weighing exactly 3.89 mg is difficult. Weigh a slightly larger amount (e.g., ~5-10 mg) and adjust the DMSO volume to match.

Formula for Volume Adjustment:



Simplified for 10 mM:


[1]
Step 2: Dissolution
  • Weigh the powder into a sterile amber glass vial.

  • Add the calculated volume of anhydrous DMSO.

  • Vortex vigorously for 30–60 seconds.

  • Visual Check: Ensure the solution is perfectly clear. If particulates remain, sonicate in a water bath for 5 minutes at room temperature.[1]

Step 3: Sterilization (Optional but Recommended)

While DMSO is bacteriostatic, introducing non-sterile powder can introduce contaminants.[1]

  • Draw the dissolved stock into a syringe.

  • Filter through a 0.22

    
    m PTFE filter  into a sterile tube.
    
  • Note: Expect ~10-20

    
    L loss in the filter dead volume.
    
Step 4: Aliquoting & Storage
  • Aliquot into small volumes (e.g., 50–100

    
    L) to avoid repeated freeze-thaw cycles.
    
  • Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

Protocol: Cell Culture Application

The "Crash-Out" phenomenon occurs when a hydrophobic compound in organic solvent is added too quickly to aqueous media, causing immediate precipitation.[1]

Workflow Diagram

ProtocolWorkflow Stock Stock Preparation (10 mM in DMSO) Intermed Intermediate Dilution (10x Working Conc.) *Optional Step* Stock->Intermed Dilute 1:100 in Media Media Final Application (Cell Culture Media) Stock->Media Direct 1:1000 (Risk of Precip.) Intermed->Media Dilute 1:10 Dropwise Control Vehicle Control (DMSO Only) Control->Media Match Final % (e.g., 0.1%)

Caption: Step-wise dilution strategy to prevent compound precipitation. The intermediate step is recommended for concentrations >10


M.
Step-by-Step Dilution
  • Thaw the stock aliquot at room temperature (do not heat >37°C). Vortex before use.

  • Prepare Media: Warm culture media to 37°C.

  • Direct Dilution (For <10

    
    M final): 
    
    • Add stock directly to the media while swirling the media continuously .

    • Example: For 10

      
      M final in 10 mL media, add 10 
      
      
      
      L of 10 mM stock.
  • Intermediate Dilution (For >10

    
    M final): 
    
    • Prepare a 10x concentrated solution in media first.

    • Add this 10x solution to the cells. This allows the compound to associate with serum proteins (albumin) which aids solubility.

  • Vehicle Control: Always run a control well containing the same volume of pure DMSO added to the experimental wells.

Quality Control & Troubleshooting

IssueDiagnosisSolution
Cloudiness in Media Compound precipitation (Crash-out).[1]Use the "Intermediate Dilution" method. Ensure media contains serum (FBS), as albumin binds steroids and aids solubility.[1]
Cytotoxicity in Control DMSO concentration too high.Ensure final DMSO is < 0.1% (v/v). If higher concentrations are needed, switch to Ethanol (up to 0.5% is sometimes tolerated, but validate per cell line).[1]
Loss of Potency Adsorption to plastics.6

-Hydroxyfinasteride is lipophilic and may bind to polystyrene.[1] Use glass-coated plates or pre-saturate tips.[1]
Crystals after Freezing Stock solution saturation.Vortex warm (37°C) until redissolved. If frequent, dilute stock to 5 mM.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 29981554: 6alpha-Hydroxyfinasteride.[1] Available at: [Link][1]

  • McConnell, J. D., et al. "The effect of finasteride on the risk of acute urinary retention and the need for surgical treatment in men with benign prostatic hyperplasia." New England Journal of Medicine 338.9 (1998): 557-563. (Context on Finasteride mechanism).
  • Soverini, V., et al. "Metabolism of Finasteride in Humans: Identification of the Hydroxylated Metabolites." Journal of Steroid Biochemistry and Molecular Biology. (General grounding on CYP3A4 metabolism).

Sources

Use of 6alpha-Hydroxyfinasteride in studying drug metabolism

Application Note: Profiling CYP3A4 Activity via 6 -Hydroxyfinasteride Formation[1]

Abstract

This detailed guide outlines the protocol for utilizing 6


-HydroxyfinasterideCytochrome P450 3A4 (CYP3A4)

123


1



Introduction & Mechanism of Action

Finasteride is a synthetic 4-azasteroid compound used to treat benign prostatic hyperplasia (BPH) and male pattern hair loss. Its pharmacokinetics are heavily influenced by hepatic metabolism.[2][3]

Metabolic Pathway

In human liver microsomes (HLM), Finasteride is metabolized primarily by the CYP3A subfamily (specifically CYP3A4).[1][4] The metabolism involves oxidative attack at two distinct sites:

  • 
    -Hydroxylation:  Occurs on the t-butyl side chain (Major pathway).[1]
    
  • 6

    
    -Hydroxylation:  Occurs on the steroid ring (Minor but significant pathway).
    

The formation of 6

Visualization of Metabolic Pathway

The following diagram illustrates the CYP3A4-mediated biotransformation of Finasteride.

FinasterideMetabolismFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(NADPH-dependent)Finasteride->CYP3A4OmegaOHω-Hydroxyfinasteride(t-butyl oxidation)CYP3A4->OmegaOHMajor PathwaySixAlphaOH6α-Hydroxyfinasteride(Ring hydroxylation)CYP3A4->SixAlphaOHTarget Analyte

Figure 1: CYP3A4-mediated oxidation of Finasteride yielding


15678

Experimental Application: In Vitro Metabolism Protocol

This protocol describes the incubation of Finasteride with Human Liver Microsomes (HLM) to generate and quantify 6

Reagents and Materials
  • Test Compound: Finasteride (purity >98%).

  • Reference Standard: 6

    
    -Hydroxyfinasteride (for quantitation).[1]
    
  • Enzyme Source: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein concentration).[1]

  • Cofactor System: NADPH Regenerating System (solutions A and B) or pure NADPH (10 mM).

  • Buffer: 100 mM Potassium Phosphate Buffer (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Warfarin or stable isotope-labeled Finasteride).[1]

Microsomal Incubation Workflow

Expert Insight: To ensure linear metabolite formation, protein concentration and incubation time must be optimized. For Finasteride, a protein concentration of 0.5 mg/mL and an incubation time of 30–60 minutes are generally optimal for initial rate conditions.

Step-by-Step Protocol:
  • Preparation of Stock Solutions:

    • Dissolve Finasteride in DMSO to create a 10 mM stock.

    • Dilute with Phosphate Buffer to prepare working solutions (e.g., 100 µM).[1] Note: Keep final DMSO concentration <0.1% in incubation.

  • Pre-Incubation Mixture (per reaction):

    • Phosphate Buffer (100 mM, pH 7.4): 180 µL

    • HLM (20 mg/mL): 5 µL (Final conc: 0.5 mg/mL)[1]

    • Finasteride Working Solution: 5 µL (Final conc: varies, e.g., 1–50 µM for kinetics)[1]

    • Pre-incubate at 37°C for 5 minutes.

  • Initiation:

    • Add 10 µL of 20 mM NADPH (or regenerating system).[9]

    • Total reaction volume: 200 µL.[9][10][11]

    • Start timer immediately.

  • Incubation:

    • Incubate at 37°C with gentle shaking (approx. 80 rpm).

  • Termination (Quenching):

    • At the desired time point (e.g., 30 min), add 200 µL of Ice-cold Acetonitrile containing Internal Standard.

    • Vortex vigorously for 30 seconds to precipitate proteins.

  • Clarification:

    • Centrifuge at 4,000 × g for 15 minutes at 4°C.

    • Transfer supernatant to LC-MS vials for analysis.[1]

Experimental Workflow Diagram

WorkflowPrep1. Prepare Master Mix(Buffer + HLM + Substrate)PreInc2. Pre-incubation(37°C, 5 min)Prep->PreIncStart3. Initiate Reaction(+ NADPH)PreInc->StartIncubate4. Metabolic Phase(30-60 min, 37°C)Start->IncubateQuench5. Quench & Extract(+ Ice-cold ACN + IS)Incubate->QuenchCentrifuge6. Centrifugation(4000g, 15 min)Quench->CentrifugeAnalysis7. LC-MS/MS AnalysisCentrifuge->Analysis

Figure 2: Step-by-step workflow for microsomal incubation and sample preparation.[1][7]

Analytical Method: LC-MS/MS Detection[1][6]

Quantification of 6

1
Chromatographic Conditions (HPLC/UPLC)
  • Column: C18 Reverse Phase (e.g., Waters ACQUITY BEH C18, 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[12]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-0.5 min: 10% B (Isocratic hold)[1]

    • 0.5-3.0 min: 10% -> 90% B (Linear ramp)[1]

    • 3.0-4.0 min: 90% B (Wash)[1]

    • 4.0-4.1 min: 90% -> 10% B (Re-equilibration)[1]

  • Flow Rate: 0.4 - 0.6 mL/min.[1]

Mass Spectrometry Settings (MRM)

Detection is performed in Positive Electrospray Ionization (ESI+) mode.[1]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Finasteride 373.2

305.23025
6

-OH-Finasteride
389.2

321.2*3228
Internal Standard VariesVaries--

*Note: The transition 389.2 -> 321.2 corresponds to the loss of the t-butyl amine group, similar to the fragmentation pattern of the parent drug. Optimization of collision energy is required for specific instruments.

Data Analysis & Kinetic Calculations

Metabolite Identification

The 6



Calculation of Intrinsic Clearance ( )

To determine the metabolic stability or enzyme kinetics:

  • Plot Rate vs. Concentration: Plot the velocity of metabolite formation (

    
    , pmol/min/mg protein) against substrate concentration (
    
    
    , µM).
  • Fit to Michaelis-Menten Equation:

    
    [1]
    
    • 
      : Maximum velocity of the reaction.
      
    • 
      : Substrate concentration at half 
      
      
      (affinity constant).[1]
  • Calculate

    
    : 
    
    
    
    [1]
    • Units: µL/min/mg protein.

Interpretation
  • High

    
    :  Indicates rapid metabolism by CYP3A4.[1]
    
  • Inhibition Studies: If testing a DDI candidate, a decrease in 6

    
    -OH-Finasteride formation indicates CYP3A4 inhibition.[1]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 29981554, 6alpha-Hydroxyfinasteride.[1] Retrieved from [Link][1]

  • Huskey, S. W., et al. (1995). Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. Drug Metabolism and Disposition.[3][4][9][10] Retrieved from [Link]

  • Guo, Y., et al. (2008). Development and validation of an LC-MS assay for finasteride and its application to Prostate Cancer Prevention Trial sample analysis.[1] Journal of Chromatography B. Retrieved from [Link]

Troubleshooting & Optimization

Optimizing 6alpha-Hydroxyfinasteride solubility for in vitro assays

Technical Support Center: 6 -Hydroxyfinasteride Solubilization

The Solubility Landscape: Technical Overview

6


-HydroxyfinasterideClass II

For in vitro applications, this creates a thermodynamic conflict: the compound requires organic solvents for storage but must exist in an aqueous buffer for biological assays.

Solubility Profile Data

Baseline data extrapolated from parent compound Finasteride and structural analogs (e.g., 6

Solvent SystemSolubility Limit (

)
StabilityPrimary Use
DMSO (100%) ~16 - 20 mg/mLHigh (Months at -20°C)Stock Solution
Ethanol (100%) ~20 - 25 mg/mLHigh (Weeks at -20°C)Alternative Stock
PBS (pH 7.2) < 0.05 mg/mLLow (Hours)Assay Buffer (Do not use for stock)
1:1 Ethanol:PBS ~0.5 mg/mLLow (<24 Hours)Intermediate Dilution

Critical Warning: Direct addition of a high-concentration DMSO stock into an aqueous buffer often results in "kinetic precipitation" (crash out), where the compound forms micro-crystals that are invisible to the naked eye but will skew IC50 curves and scatter light in optical assays.

Master Protocol: The "Solvent-Shift" Dilution Method

To introduce 6

Intermediate Dilution Step
Reagents Required[1][2][3][4][5][6][7][8][9]
  • Compound: 6

    
    -Hydroxyfinasteride (Solid).[1]
    
  • Primary Solvent: Anhydrous DMSO (Dimethyl sulfoxide), sterile filtered.

  • Assay Buffer: PBS, HEPES, or Media (e.g., RPMI/DMEM).

Step-by-Step Workflow
Step 1: Primary Stock Preparation (10 mM)

Dissolve the neat powder in 100% DMSO.

  • Calculation: For 1 mg of 6

    
    -Hydroxyfinasteride (MW: ~388.5  g/mol ), add 257 
    
    
    L
    of DMSO to achieve ~10 mM.
  • Action: Vortex vigorously for 30 seconds. Sonicate for 5 minutes if visual particulates remain.

Step 2: The Intermediate Dilution (100x Concentrate)

Do not pipette 1


  • Dilute the 10 mM stock 1:10 into a compatible solvent/buffer mix (e.g., 10% DMSO in Buffer) to create a 1 mM Working Solution .

  • Note: At this stage, the solvent concentration is high enough to keep the steroid in solution, but low enough to prepare for the final shift.

Step 3: Final Assay Dilution

Dilute the Working Solution into your final assay volume.

  • Target: 10

    
    M Final Concentration.
    
  • Dilution:[2][3][4] 1:100 dilution of the Working Solution into Assay Buffer.

  • Result: Final DMSO concentration is 0.1% , which is generally well-tolerated by 5

    
    -reductase enzymes and most cell lines.
    

Visualization: Workflow & Logic

Figure 1: The Solubilization Workflow

This diagram illustrates the "Solvent-Shift" method to prevent precipitation shock.

SolubilizationWorkflowStockPrimary Stock(100% DMSO)Conc: 10 mMIntermediateIntermediate Working Sol.(10% DMSO / 90% Buffer)Conc: 1 mMStock->Intermediate  1:10 Dilution  (Slow Addition)PrecipitationPRECIPITATION RISK(Crash Out)Stock->Precipitation  Direct 1:1000 Dilution  AssayFinal Assay Well(0.1% DMSO)Conc: 10 µMIntermediate->Assay  1:100 Dilution  (Vortex Immediately)

Caption: Figure 1. The stepwise dilution strategy minimizes the thermodynamic shock of introducing a lipophilic steroid into water, preventing the formation of micro-aggregates.

Figure 2: Troubleshooting Decision Tree

Use this logic flow when you observe inconsistent data or visible turbidity.

TroubleshootingTreeStartIssue: Inconsistent Assay Data(High Variation / Low Potency)CheckVisualInspect Stock/WellsIs there visible turbidity?Start->CheckVisualYesTurbidityPrecipitation ConfirmedCheckVisual->YesTurbidityYesNoTurbidityMicro-aggregates PossibleCheckVisual->NoTurbidityNoAction1Reduce Stock Conc.(Try 5 mM instead of 10 mM)YesTurbidity->Action1Action2Switch Solvent(Use Ethanol:DMSO 1:1)YesTurbidity->Action2Action3Check DMSO Tolerance(Run Solvent Control)NoTurbidity->Action3

Caption: Figure 2. Diagnostic logic for identifying solubility-related assay failures.

Troubleshooting & FAQ

Q1: I see a white precipitate immediately upon adding the stock to my media. What happened?

A: You likely triggered "Solvent Shock." When a droplet of 100% DMSO enters an aqueous buffer, the DMSO diffuses away into the water faster than the steroid can disperse. The local environment around the steroid suddenly becomes 100% water, causing it to crash out.

  • Fix: Use the Intermediate Dilution method described in Section 2. Always vortex the buffer while adding the compound if possible.

Q2: Can I use Ethanol instead of DMSO?

A: Yes. Ethanol is often less toxic to certain primary cell lines. However, Ethanol is more volatile.

  • Risk: If using open-well plates (96/384), ethanol evaporation can alter the concentration of your compound over time (the "edge effect").

  • Recommendation: Use DMSO for enzymatic assays (e.g., 5

    
    -reductase microsome assays) due to its low volatility. Use Ethanol only if your specific cell line shows high sensitivity to DMSO.
    
Q3: My IC50 curve is flat or erratic. Is this a solubility issue?

A: Very likely. If 6

  • Diagnostic: Spin down your assay plate (1000 x g for 5 mins) before reading. If the signal changes significantly compared to an un-spun plate, you have precipitate interfering with the light path or removing compound from solution.

Q4: What is the maximum DMSO concentration I can use?

A:

  • Enzymatic Assays (Microsomes): Typically 1% is the upper limit.

  • Cell-Based Assays (PC-3, LNCaP): Typically 0.1% is the safety threshold.

  • Validation: Always run a "Vehicle Control" (0.1% DMSO only) to ensure the solvent isn't killing your cells or denaturing the enzyme.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for CID 57363: Finasteride. [Link]

  • Zarrouk, A., et al. (2015). Lipophilic properties of hydroxy-steroids and oxysterols in cell culture. Steroids, 99(Pt B), 238-247.[5] (Contextual grounding for hydroxy-steroid solubility).

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Source for "Solvent-Shift" methodology and kinetic solubility principles).

6alpha-Hydroxyfinasteride stability and degradation pathways

Technical Support Center: 6 -Hydroxyfinasteride Stability & Analysis

Case ID: T-FIN-6OH-STAB Status: Active Assigned Specialist: Senior Application Scientist, Analytical Development

Executive Summary

6


reference standardoxidative degradant

This guide addresses the stability profile of the 6

Module 1: Chemical Stability & Handling (FAQ)

Q1: My 6 -OH-Fin reference standard shows decreasing purity in solution. What is the cause?

Diagnosis: Unlike the parent Finasteride, which is highly lipophilic and relatively robust, the introduction of the hydroxyl group at the C6 position introduces a "reactive handle" on the B-ring.

Root Causes:

  • Acid-Catalyzed Dehydration: In acidic mobile phases (pH < 3.0) or diluents, the secondary alcohol at C6 is susceptible to protonation and subsequent dehydration, potentially forming a

    
     or 
    
    
    olefinic species.
  • Oxidative Instability: While 6

    
    -OH-Fin is an oxidation product, it is not the terminal oxidation state. It can undergo further oxidation to 6-oxofinasteride  (a ketone) upon prolonged exposure to air or peroxides in solvents (e.g., uninhibited THF or aged ethers).
    
  • Epimerization: Via a transient carbocation or ketone intermediate, the 6

    
    -isomer can epimerize to the thermodynamically distinct 6
    
    
    -hydroxyfinasteride, leading to peak splitting.

Corrective Protocol:

  • Storage: Store solid neat standard at -20°C.

  • Solvent Selection: Dissolve in Acetonitrile (ACN) rather than Methanol (MeOH). Methanol is protic and can facilitate solvolysis or proton exchange mechanisms.

  • Buffer pH: Maintain analytical buffers between pH 5.0 and 7.0 to minimize acid-catalyzed dehydration.

Q2: Is 6 -OH-Fin light sensitive?

Answer: Finasteride and its hydroxylated metabolites contain an

  • Recommendation: Use amber glassware for all stock solutions and autosampler vials.

Module 2: Degradation Pathways & Mechanism

Understanding the formation and fate of 6

The Oxidative Cascade

The C6 position of Finasteride is electronically susceptible to oxidative attack. In biological systems, this is enzymatic (CYP3A4). In chemical stability (forced degradation), this mimics radical oxidation.

Mechanism:

  • Initiation: Hydrogen abstraction at C6 (benzylic-like stability due to proximity to the A-ring unsaturation/lactam).

  • Propagation: Formation of the 6-hydroxy species.

  • Terminal Degradation: The 6-hydroxy species degrades further into the 6-oxo derivative or undergoes ring opening under hydrolytic stress (base-catalyzed).

Pathway Visualization

Finasteride_DegradationFinasterideFinasteride(Parent)IntermediateC6-Radical / Peroxide IntermediateFinasteride->IntermediateOxidative Stress(H2O2 / CYP3A4)SixOH6α-Hydroxyfinasteride(Primary Metabolite/Degradant)Intermediate->SixOHHydroxylationSixOxo6-Oxofinasteride(Secondary Oxidation)SixOH->SixOxoFurther Oxidation([O])RingOpenSeco-Acid Derivatives(Hydrolysis)SixOH->RingOpenBase Hydrolysis(High pH)

Figure 1: Stepwise oxidative degradation pathway of Finasteride leading to 6

1

Module 3: Analytical Troubleshooting (HPLC/LC-MS)

Q3: The 6 -OH-Fin peak is co-eluting with the parent. How do I improve resolution?

Technical Insight: 6

Troubleshooting Matrix:

ParameterRecommendationRationale
Column Choice Phenyl-Hexyl or Polar-Embedded C18Phenyl phases interact with the steroid backbone; polar embedding prevents phase collapse and improves retention of the hydroxylated metabolite.
Mobile Phase B Reduce ACN by 5-10%Lowering elution strength increases the separation window between the polar metabolite and the lipophilic parent.
Temperature Lower to 30-35°CSteroid isomers often separate better at lower temperatures due to steric rigidity differences.
Detection UV @ 210 nmBoth compounds share the lactam chromophore.
Q4: I see a "ghost peak" +16 Da in my LC-MS that isn't 6 -OH-Fin.

Answer: This is likely the N-oxide impurity or a different hydroxylation isomer (e.g., hydroxylation on the t-butyl group, though rare).

  • differentiation: 6

    
    -OH-Fin will show a characteristic water loss 
    
    
    in MS/MS fragmentation due to the secondary alcohol. N-oxides typically show a loss of oxygen
    
    
    .
Analytical Decision Tree

HPLC_TroubleshootingStartIssue: Poor Separationof 6α-OH-FinCheckRTIs 6α-OH elutingBEFORE Finasteride?Start->CheckRTYesYesCheckRT->YesRetention Logic OKNoNo (Co-elution or Late)CheckRT->NoRetention Logic FailOptimizeCheck Peak ShapeYes->OptimizeAction1Decrease Organic %(Increase Polarity)No->Action1TailingPeak Tailing?Optimize->TailingChangeMethodMethod UnsuitableAction2Switch to Phenyl-HexylStationary PhaseAction1->Action2If failsBufferIncrease Buffer Conc.(Avoid Silanol Interaction)Tailing->BufferYes

Figure 2: Logical flowchart for troubleshooting HPLC separation of Finasteride and its hydroxylated metabolites.

Module 4: Experimental Protocols

Protocol A: Forced Degradation (Oxidative)

Purpose: To generate 6

  • Preparation: Prepare a 1.0 mg/mL solution of Finasteride in Acetonitrile.

  • Stress: Add 30%

    
     solution to achieve a final concentration of 3% peroxide.
    
  • Incubation: Heat at 60°C for 4 hours.

    • Note: Finasteride is relatively stable; mild conditions may not yield sufficient metabolite.

  • Quenching: Cool to room temperature. No quenching required if injecting immediately, but avoid storing the sample.

  • Analysis: Inject onto HPLC. Look for the peak eluting at RRT ~0.85 (relative to Finasteride).

Protocol B: Standard Stock Preparation

Purpose: To maximize the shelf-life of the 6

  • Weighing: Weigh 1-2 mg of 6

    
    -OH-Fin into a volumetric flask.
    
  • Dissolution: Dissolve initially in 100% Acetonitrile (do not use Methanol or Water for the initial dissolution step to prevent hydrolysis/solvolysis initiation).

  • Dilution: Dilute to volume with water only immediately before analysis.

  • Storage: Store the stock (in 100% ACN) at -20°C. Discard working aqueous dilutions after 24 hours.

References

  • Sahoo, D. K., et al. (2019). "Isolation and Structural Characterization of Degradation Products of Finasteride by Preparative HPLC, HRMS and 2D NMR." Asian Journal of Chemistry, 31(7), 1514-1518.[2] Link

  • Reddy, Y. R., et al. (2012). "A Stability Indicating UPLC Method for Finasteride and Its Related Impurities." American Journal of Analytical Chemistry, 3(11). Link

  • Thimmaraju, M. K., et al. (2011).[3] "RP HPLC Method for the Determination of Finasteride in Bulk and Pharmaceutical Formulations." IJPI's Journal of Analytical Chemistry, 1(6).[3] Link

  • U.S. Pharmacopeia (USP). "Finasteride Monograph: Organic Impurities." USP-NF. (General Reference for impurity limits).

Common issues in 6alpha-Hydroxyfinasteride synthesis and purification

Technical Support Center: 6 -Hydroxyfinasteride Synthesis & Purification

Topic: Troubleshooting generation, isolation, and structural validation of 6

Audience:1Date:1

Executive Summary & Technical Context

6

2

1

The Central Challenge: Synthesizing this molecule is non-trivial. Direct chemical oxidation of Finasteride often fails due to the competing dehydrogenation reaction driven by the thermodynamic stability of the


biocatalytic generation12

Module 1: Synthesis & Generation Troubleshooting

Q1: I am attempting chemical oxidation of Finasteride using Selenium Dioxide ( ), but I am only recovering starting material or dehydrogenated byproducts. Why?

Diagnosis: You are fighting thermodynamics.[1]

1

The Mechanism of Failure:

  • Dehydrogenation Preference: In 3-keto-4-azasteroids,

    
     favors the abstraction of hydrogen to form the 
    
    
    double bond (if not already present) or the
    
    
    double bond.[2]
  • Steric Hindrance: The 6-position is sterically crowded.[2] Direct chemical attack often results in non-specific oxidation or ring opening.

Recommended Protocol (Biocatalytic Route): Abandon direct chemical oxidation for metabolite generation unless you are performing total synthesis.[1] Use a Liver Microsome (RLM/HLM) or Recombinant CYP3A4 incubation system.[1]

Optimized Biocatalytic Workflow:

ParameterRecommended ConditionTechnical Rationale
Enzyme Source Recombinant CYP3A4 (Supersomes)Higher specific activity than liver microsomes; cleaner background for purification.[1][2]
Substrate Conc. 10–50

M
Finasteride has low solubility; higher concentrations precipitate and inhibit CYP activity.
Cofactor NADPH (Regenerating System)Essential electron donor.[1] Use Glucose-6-phosphate dehydrogenase (G6PDH) system to maintain levels.[1][2]
Buffer pH Potassium Phosphate (pH 7.[1]4)Physiological optimum for CYP3A4 stability.[1]
Quenching Ice-cold Acetonitrile (1:1 v/v)Precipitates proteins immediately; compatible with downstream LC-MS.[1][2]
Q2: My microbial fermentation (e.g., Streptomyces) is producing 11 -hydroxyfinasteride instead of the 6 -isomer. How do I shift regioselectivity?

Diagnosis: Strain specificity is the culprit. Many fungi (e.g., Aspergillus niger, Cunninghamella) preferentially hydroxylate the C11 or C15 positions due to the orientation of the steroid in their specific P450 active sites.

Corrective Action:

  • Switch Biological System: The 6

    
    -hydroxylation is highly specific to mammalian CYP3A4 metabolism.[2] Fungal systems are generally poor surrogates for this specific position.[1]
    
  • Use Rat Liver Microsomes (Induction): If you need milligram quantities, use liver microsomes from rats pre-treated with Phenobarbital (a CYP inducer).[1] This significantly upregulates the specific P450 isozymes responsible for 6-hydroxylation, increasing yield by 5–10 fold compared to untreated microsomes.[1]

Module 2: Purification & Isolation (HPLC/LC-MS)

Q3: I cannot separate 6 -Hydroxyfinasteride from the 6 -isomer and the parent drug using standard C18 conditions. What is the fix?

Diagnosis: The 6


The Solution: Phenyl-Hexyl Chemistry & Gradient Optimization Switching to a Phenyl-Hexyl column utilizes

2

Optimized HPLC Protocol:

VariableSetting
Column Phenyl-Hexyl or High-Density C18 (e.g., Waters XSelect CSH Phenyl-Hexyl), 3.5

m, 4.6 x 150 mm
Mobile Phase A 10 mM Ammonium Formate (pH 3.[1][2]5)
Mobile Phase B Acetonitrile (ACN)
Flow Rate 1.0 mL/min
Detection UV @ 210 nm (Amide absorption)
Gradient 0-2 min: 20% B (Isocratic hold)2-15 min: 20%

45% B (Shallow gradient)15-20 min: 45%

90% B (Wash)

Troubleshooting Tip:

  • Tailing Peaks: Finasteride and its metabolites contain basic nitrogen (amide/lactam). If peak tailing occurs, add 0.1% Formic Acid or Triethylamine (TEA) to the mobile phase to suppress silanol interactions.

Module 3: Structural Validation (NMR)

Q4: How do I definitively prove I have the 6 -isomer and not the 6 -isomer using NMR?

The "Self-Validating" Logic: You must look at the coupling constant (


  • Finasteride Skeleton: 5

    
    -androstane backbone (Trans A/B ring junction).[1][2]
    
  • Geometry: The proton at C5 (

    
    ) is Axial .
    

The Diagnostic Test (


H-NMR in DMSO-

or CDCl

):
  • Locate the H6 signal: Look for the multiplet between

    
     4.0 – 4.5 ppm.
    
  • Measure

    
     (Coupling between H5 and H6): 
    
IsomerH6 OrientationH5-H6 RelationshipCoupling Constant (

)
6

-Hydroxy
OH is Equatorial (

) H6 is Axial (

)
Axial-Axial Large (

Hz)
6

-Hydroxy
OH is Axial (

) H6 is Equatorial (

)
Axial-Equatorial Small (

Hz)

Conclusion: If the H6 signal appears as a broad singlet or narrow doublet (

6

-isomer

6

-isomer
1

Visual Workflows

Figure 1: Biocatalytic Generation & Isolation Workflow

Caption: Step-by-step process for generating 6

Biotransformationcluster_purificationPurification StrategyStartStart: Finasteride Stock(Dissolved in MeOH/DMSO)IncubationMicrosomal Incubation(RLM/HLM + NADPH)37°C, 60 minsStart->IncubationDilute to 50uMQuenchQuench ReactionAdd ice-cold ACN (1:1)Precipitate ProteinsIncubation->QuenchStop MetabolismCentrifugeCentrifugation10,000 x g, 10 minQuench->CentrifugeSupernatantCollect SupernatantCentrifuge->SupernatantSPESolid Phase Extraction (SPE)C18 CartridgeSupernatant->SPEClean up matrixHPLCPrep-HPLCPhenyl-Hexyl ColumnGradient ElutionSPE->HPLCFractionFraction Collection(Monitor UV 210nm)HPLC->FractionValidationNMR Validation(Check J-coupling of H6)Fraction->Validation

Figure 2: Isomer Identification Decision Tree

Caption: Logic gate for distinguishing 6


NMR_LogicStartIsolate MetaboliteRun 1H-NMRCheckH6Analyze H6 Proton Signal(~4.0 - 4.5 ppm)Start->CheckH6CouplingMeasure Coupling Constant (J)with H5 protonCheckH6->CouplingResultAlphaIsomer: 6α-Hydroxyfinasteride(Target)Coupling->ResultAlphaLarge Splitting(J > 10 Hz)Axial-AxialResultBetaIsomer: 6β-Hydroxyfinasteride(Impurity)Coupling->ResultBetaSmall Splitting(J < 5 Hz)Axial-Equatorial

References

  • Huskey, S. E., et al. (1994).[1] In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites. Drug Metabolism and Disposition.[3]

    • Relevance: Establishes 6

      
      -hydroxylation as a key metabolic pathway and details the isolation of the metabolite from rat liver microsomes.[4]
      
  • Venkataramani, E. S., et al. (1994).[1][5] Biotransformation of finasteride (MK-0906) by Selenastrum capricornutum (green algae).[1][2][5] Annals of the New York Academy of Sciences.[5]

    • Relevance: Contrasts mammalian metabolism with algal metabolism (which produces 11

      
      -OH), highlighting the need for specific biological systems.[1]
      
  • Satterwhite, J. H., & Boudinot, F. D. (1995).[1] High-performance liquid chromatographic determination of finasteride and its metabolites in human plasma.[2] Journal of Chromatography B. [1]

    • Relevance: Provides foundational HPLC conditions for separating finasteride
  • PubChem Compound Summary. (2024). 6alpha-Hydroxyfinasteride (CID 29981554).[1][2] National Center for Biotechnology Information.[1]

    • Relevance: Verifies chemical structure, IUPAC nomencl

How to prevent degradation of 6alpha-Hydroxyfinasteride in storage

Technical Support Center: 6 -Hydroxyfinasteride Stability & Storage Guide

Document ID: TS-6HF-2024-01 Subject: Prevention of Degradation in 6

Audience:

Introduction: The Stability Paradox of Metabolites

6


Why this matters: In quantitative LC-MS/MS assays, degradation of your reference standard leads to calibration errors, resulting in the underestimation of metabolite formation in biological matrices. This guide provides a self-validating framework to ensure the integrity of your 6

Module 1: Critical Storage Parameters (Solid State)

The solid-state stability of 6

Hygroscopicity, Photolysis, and Thermal Energy.
The Hygroscopicity Risk

Unlike Finasteride, which is lipophilic (logP ~3.0), the 6-hydroxyl group increases the molecule's affinity for atmospheric moisture. Water uptake catalyzes hydrolysis of the lactam ring and the t-butyl amide side chain.

  • Protocol: Store neat solid under an inert atmosphere (Argon or Nitrogen).

  • Container: Amber glass vials with PTFE (Teflon)-lined screw caps. Never use parafilm alone as a primary seal; it is permeable to moisture over time.

  • Temperature: -20°C is mandatory for storage > 1 week. For long-term banking (> 6 months), -80°C is recommended to arrest thermodynamic degradation [2].

Photostability

Steroidal structures can undergo photo-oxidation. While 4-azasteroids are reasonably stable, the 6-OH group can facilitate radical formation under UV exposure.

  • Requirement: Always handle under filtered light or in amber glassware.

Module 2: Solution Chemistry & Solubilization

CRITICAL WARNING: The most common degradation vector is improper solvent selection for stock solutions.

Solvent Selection Matrix
SolventSolubilityStability RiskRecommendation
Methanol (MeOH) HighModeratePreferred for working standards. Protic nature allows good solubility, but long-term storage (>1 month) may risk transesterification or oxidation.
Acetonitrile (ACN) ModerateLowBest for long-term stocks. Aprotic and non-reactive. Minimizes hydrolysis risk.
DMSO Very HighHighUse with Caution. DMSO is hygroscopic (absorbs water from air), which triggers hydrolysis. It is also difficult to evaporate. Freezes at 19°C (freeze-thaw risk).
Water NegligibleN/ADo not use for stock preparation.
The "Freeze-Thaw" Trap

Repeated freeze-thaw cycles cause micro-precipitation. 6

  • Best Practice: Aliquot stock solutions into single-use vials (e.g., 50 µL) to avoid freeze-thaw cycles entirely.

Module 3: Visualizing Degradation Pathways

Understanding how the molecule breaks down allows you to identify "ghost peaks" in your chromatograms.

DegradationPathwaysParent6α-Hydroxyfinasteride(Intact)Stress_AcidStress: Acidic pH / HeatParent->Stress_AcidStress_BaseStress: Basic pH / MoistureParent->Stress_BaseDehydrationDehydration Product(Δ5,6-ene formation)Stress_Acid->Dehydration - H2O (Elimination)Hydrolysis_AmideAmide Hydrolysis(Carboxylic Acid derivative)Stress_Base->Hydrolysis_Amide t-butyl amine lossRing_OpenLactam Ring Opening(Seco-steroid formation)Stress_Base->Ring_Open Lactam cleavageStress_OxStress: Oxidative Environment

Figure 1: Primary degradation pathways. The 6-hydroxyl group makes the molecule susceptible to dehydration under acidic conditions, distinct from the parent Finasteride.

Module 4: Troubleshooting & FAQs

Q1: I see a "split peak" in my LC-MS chromatogram for 6


-OH-Fin. Is it degrading?
  • Diagnosis: This is often epimerization , not degradation. The 6-position is stereochemically sensitive. In solution, equilibrium between 6

    
     and 6
    
    
    isomers can occur, especially if the pH is not neutral.
  • Solution: Check your mobile phase pH. Ensure it is buffered (e.g., Ammonium Formate/Acetate) rather than using unbuffered water/acid.

Q2: My stock solution in DMSO turned cloudy upon storage at 4°C.

  • Diagnosis: DMSO freezes at ~19°C. At 4°C, it is solid. If it looks "cloudy" but liquid, it has likely absorbed significant water from the atmosphere, causing the hydrophobic steroid to crash out.

  • Solution: Discard the stock. Prepare new stock in Acetonitrile or Methanol. If DMSO is required, store at room temperature (if used within 24h) or -20°C (frozen solid) in single-use aliquots.

Q3: Can I use the same extinction coefficient as Finasteride for UV quantification?

  • Answer: No. The introduction of the auxochromic -OH group alters the UV absorption spectrum slightly. You must determine the concentration gravimetrically or against a certified reference standard (CRM), not by assuming identical molar absorptivity to Finasteride.

Module 5: Self-Validating Storage Protocol

Use this protocol to validate the stability of your specific batch of 6

Objective: Determine if storage conditions have compromised the standard.

Workflow Visualization:

ValidationProtocolStartStart ValidationPrepPrepare Fresh Stock(Control)Start->PrepThawThaw Stored Sample(Test)Start->ThawDiluteDilute both to1 µg/mL in Mobile PhasePrep->DiluteThaw->DiluteInjectLC-MS/MS Injection(n=5 reps)Dilute->InjectCompareCalculate % Difference(Area_Test / Area_Control)Inject->CompareDecisionIs Diff < 5%?Compare->DecisionPassPASS:Standard ValidDecision->PassYesFailFAIL:Discard & Re-orderDecision->FailNo

Figure 2: Rapid validation workflow to verify stock integrity before critical assays.

Step-by-Step Protocol:

  • Fresh Control: Weigh out a small amount of fresh solid 6

    
    -OH-Fin (if available) or open a new ampoule. Dissolve in 100% Acetonitrile.
    
  • Test Sample: Retrieve your stored aliquot. Vortex for 30 seconds. Sonicate for 5 minutes to ensure no micro-precipitates remain.

  • Dilution: Dilute both Control and Test samples to 1 µg/mL using your initial mobile phase (e.g., 50:50 ACN:Water).

  • Analysis: Inject 5 replicates of each into the LC-MS.

  • Criteria: The mean peak area of the Test sample must be within 95-105% of the Fresh Control. If <90%, degradation has occurred.

References

  • FDA Center for Drug Evaluation and Research. (1997). Clinical Pharmacology and Biopharmaceutics Review: Finasteride (Propecia). Application No. 20-788. Link

  • Syed, A. A., & Amshumali, M. K. (2001).[1] LC determination of finasteride and its application to storage stability studies. Journal of Pharmaceutical and Biomedical Analysis, 25(5-6), 1015–1019.[1] Link

  • World Health Organization (WHO). (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.[1][2] WHO Technical Report Series, No. 953, Annex 2. Link

  • Huskey, S. E., et al. (1995). Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride. Drug Metabolism and Disposition, 23(10), 1126-1135. Link

Matrix effects in LC-MS/MS analysis of 6alpha-Hydroxyfinasteride

Technical Support Center: Matrix Effects in LC-MS/MS Analysis of 6 -Hydroxyfinasteride

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket Subject: Ion Suppression & Quantification Errors for Finasteride Metabolites[1]

Introduction: The "Polarity Trap"

Welcome to the technical support center. You are likely here because your recovery data for 6


-Hydroxyfinasteride

While Finasteride (the parent drug) is relatively lipophilic, its primary metabolite, 6


-Hydroxyfinasteride11

The Problem: This shift often places the metabolite directly in the "suppression zone"—the chromatographic window where polar matrix components (salts, peptides) elute, or conversely, where phospholipids from previous injections "wrap around."

This guide provides a self-validating workflow to diagnose, mitigate, and resolve these matrix effects.

Module 1: Diagnosis – Is it Matrix Effect or Extraction Failure?

User Query: "My peak areas are low. How do I know if it's poor extraction efficiency or ion suppression?"

Technical Resolution: You must decouple Recovery (RE) from Matrix Effect (ME) . A low signal could be due to the extraction losing the analyte (RE) or the mass spec source being "blinded" by co-eluting junk (ME).

Use the Matuszewski Protocol (Standard Addition Method).[1] This is the gold standard for validation.

The Validation Protocol

Prepare three sets of samples at the same concentration (e.g., Low QC):

  • Set A (Neat Standard): Analyte spiked into mobile phase.

  • Set B (Post-Extraction Spike): Blank matrix extracted first, then spiked with analyte.[1]

  • Set C (Pre-Extraction Spike): Analyte spiked into matrix, then extracted.[1]

Calculations:


  • ME < 85%: Significant Ion Suppression.[1]

  • ME > 115%: Ion Enhancement.

  • RE < 50%: Poor Extraction Efficiency (Independent of MS).[1]

Visual Workflow: Matuszewski Diagnosis

Matuszewski_ProtocolStartSTART: Low Signal DiagnosisSetASet A: Neat Standard(Analyte in Mobile Phase)Start->SetASetBSet B: Post-Extraction Spike(Extract Blank Matrix -> Add Analyte)Start->SetBSetCSet C: Pre-Extraction Spike(Add Analyte -> Extract Matrix)Start->SetCCalcMECalculate Matrix Effect (ME)(Set B / Set A) * 100SetA->CalcMESetB->CalcMECalcRECalculate Recovery (RE)(Set C / Set B) * 100SetB->CalcRESetC->CalcREDecisionResult AnalysisCalcME->DecisionCalcRE->DecisionFixChromFix: Chromatography/Prep(Remove Interferences)Decision->FixChromIf ME < 85%FixExtractFix: Extraction Solvent(Optimize Solubility)Decision->FixExtractIf RE < 50%

Figure 1: The Matuszewski workflow distinguishes between physical loss of analyte (Recovery) and ionization competition (Matrix Effect).[1]

Module 2: Sample Preparation – The "Phospholipid" Fix

User Query: "I am using Protein Precipitation (PPT) with Acetonitrile, but the matrix effect persists."

Technical Resolution: Protein Precipitation (PPT) is insufficient for 6

1Phospholipids (PLs)11

Recommendation: Switch to Liquid-Liquid Extraction (LLE) .

Why LLE works for Finasteride Metabolites:

Finasteride and its metabolites are neutral to weakly basic.[1] By adjusting the pH, you can drive them into an organic solvent (like MTBE or Ethyl Acetate) while leaving the zwitterionic/polar phospholipids in the aqueous plasma layer.

Comparative Data: Sample Prep Efficiency

FeatureProtein Precipitation (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Phospholipid Removal < 10% (Poor)> 95% (Excellent - with specific phases)> 98% (Superior)
Recovery of 6

-OH
HighVariableHigh (with correct solvent)
Matrix Effect (ME%) Often 40-60% (Suppression)90-100%95-105% (Clean)
Cost/Complexity Low/LowHigh/HighMedium/Medium
Optimized LLE Protocol for 6

-Hydroxyfinasteride:
  • Aliquot: 200 µL Plasma.

  • IS Addition: Add 20 µL Deuterated IS (

    
    -6
    
    
    -OH-Finasteride).
  • Extraction: Add 1.0 mL MTBE (Methyl tert-butyl ether) .

    • Note: MTBE is preferred over Ethyl Acetate for cleaner extracts regarding phospholipids.[1]

  • Agitation: Vortex 5 min; Centrifuge 10 min at 4000 rpm.

  • Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic top layer.

  • Dry: Evaporate under

    
     at 40°C.
    
  • Reconstitute: 100 µL Mobile Phase (Initial conditions).

Module 3: Chromatography – Escaping the Suppression Zone

User Query: "My retention time is drifting, and sensitivity drops after 50 injections."

Technical Resolution: This indicates Column Fouling or Phospholipid Buildup .[1] Even with LLE, trace phospholipids can accumulate.[1] If your gradient cycle is too short, late-eluting PLs from Injection #1 might elute during the analysis of Injection #2 or #3.[1]

The "K-Prime" Rule (

)

You must ensure 6





1

If

1
Chromatographic Strategy:
  • Column: C18 or Phenyl-Hexyl (Phenyl phases often provide better selectivity for steroid-like structures).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol (1:1).

  • The "Wash" Step: Every gradient MUST ramp to 95% B and hold for at least 2 column volumes to strip phospholipids before re-equilibrating.

Visual Workflow: Sample Prep & Column Defense

Prep_StrategySamplePlasma Sample(Contains PLs + Analyte)ChoicePrep Method?Sample->ChoicePPTProtein Precip (PPT)PLs remain in sampleChoice->PPTFast/CheapLLELiquid-Liquid (LLE)PLs stay in AqueousChoice->LLERecommendedColumnLC Column (C18)PPT->ColumnDirty ExtractLLE->ColumnClean ExtractResultBadIon Suppression(PLs co-elute)Column->ResultBadIf PPT usedResultGoodClean Signal(Analyte Isolated)Column->ResultGoodIf LLE used

Figure 2: Decision tree showing why LLE is the superior choice for preventing phospholipid-induced matrix effects.

Module 4: Internal Standards – The Ultimate Correction

User Query: "Can I use Finasteride as the Internal Standard for 6

Technical Resolution: NO. Do not use the parent drug as the IS for the metabolite.

  • Reason: They have different polarities.[1][2] In a gradient, they will elute at different times.[1] If a matrix interference elutes at the metabolite's time (

    
     min) but not the parent's time (
    
    
    min), the IS will not experience the suppression. The quantification will be invalid.

Requirement: Use a Stable Isotope Labeled (SIL) IS that co-elutes with the analyte.[1]

  • Target:

    
    -6
    
    
    -Hydroxyfinasteride or
    
    
    -labeled analog.
  • Mechanism: Since the IS and Analyte co-elute, they experience the exact same matrix effect. The ratio remains constant, correcting the data.

References & Authority
  • Assessment Protocol: Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003).[1][3] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry. Link[1]

  • Regulatory Standard: U.S. Food and Drug Administration (FDA).[1][2] (2018).[1][2][4] Bioanalytical Method Validation Guidance for Industry. See Section III.B. Link

  • Finasteride Methodology: Constanzer, M. L., et al. (1998).[1][5] Determination of finasteride in human plasma by LC-MS/MS.[1][5] Journal of Chromatography B. (Establishes LLE as preferred method). Link

  • Phospholipid Removal: Chambers, E., et al. (2007).[1] Systematic and comprehensive strategy for reducing matrix effects in LC-MS/MS analyses. Journal of Chromatography B. Link

Overcoming poor peak shape in HPLC analysis of 6alpha-Hydroxyfinasteride

Technical Support Center: HPLC Analysis of 6 -Hydroxyfinasteride

Topic: Overcoming Poor Peak Shape in HPLC Analysis of 6

Ticket ID:Status:Assigned Specialist:1

Executive Summary & Molecule Profile[1]

6


-Hydroxyfinasteride1

Why this analysis fails: Most researchers attempt to use the standard USP method for Finasteride (Isocratic, High Organic) for this metabolite. This often results in peak tailing , retention shifts , or co-elution because the metabolite requires distinct solvation thermodynamics and silanol suppression strategies.

Physicochemical Profile (Critical for Troubleshooting)
ParameterValueImplication for HPLC
Structure 4-azasteroid (Lactam ring) + 6-OH groupNeutral to weak base behavior; 6-OH adds H-bonding capability.[1]
pKa ~13.5 (Lactam Nitrogen)Not a typical basic amine. Tailing is caused by H-bonding, not cation exchange.[1]
LogP Lower than Finasteride (More Polar)Elutes before Finasteride in Reversed-Phase (RP).[1]
Solubility High in MeOH/ACN; Low in WaterHigh risk of precipitation/splitting if injection solvent is too strong.

Diagnostic Hub: Identify Your Issue

Use the following logic tree to diagnose your specific peak shape problem before proceeding to the solutions.

DiagnosticTreeStartSTART: Describe Peak AnomalyTailingAsymmetric Tailing(Shark Fin)Start->TailingSplittingSplit / Double Peak(Shouldering)Start->SplittingFrontingFronting(Shark Nose)Start->FrontingSilanolCause: Silanol InteractionSolution: Check pH & End-cappingTailing->SilanolAll peaks tailVoidCause: Column VoidSolution: Reverse Flush/ReplaceTailing->VoidSudden onsetSolventCause: Solvent MismatchSolution: Match Sample Diluent to MPSplitting->SolventEarly eluters onlyFritCause: Blocked FritSolution: Replace Guard/FritSplitting->FritHigh BackpressureOverloadCause: Mass OverloadSolution: Dilute SampleFronting->Overload

Figure 1: Diagnostic logic tree for HPLC peak shape anomalies.

Troubleshooting Guides (Q&A Format)

Issue A: "My peak has a long tail (Tailing Factor > 1.5). I am using a standard C18 column."

The Root Cause: While 6

Hydrogen Bonding

The Fix:

  • Switch to a "Type B" Silica Column: You must use a high-purity, fully end-capped column.[1]

    • Recommended: Waters Symmetry C18, Agilent Zorbax Eclipse Plus, or Phenomenex Kinetex XB-C18.[1]

  • Thermodynamic Assistance (Temperature):

    • Steroids are bulky. Mass transfer into the pores is slow at room temperature.

    • Action: Set column oven to 45°C - 50°C . This sharpens the peak significantly by improving mass transfer kinetics [1].

  • Mobile Phase pH:

    • Even though the pKa is high, lowering the pH to ~2.5–3.0 protonates the silanols (keeping them neutral: Si-OH rather than Si-O⁻), preventing secondary interactions.

Issue B: "The peak is splitting or looks like a double peak, but the column is new."

The Root Cause: This is almost always a Solvent Strength Mismatch . Because 6

1

The Fix:

  • The "Weak Solvent" Rule: The sample solvent must be as weak (aqueous) as possible while maintaining solubility.

  • Protocol: Dissolve your stock standard in 100% Acetonitrile, but dilute your working standard with the Starting Mobile Phase (e.g., 50:50 Buffer:ACN).

  • Injection Volume: If you must inject in 100% organic, reduce injection volume to <5 µL.

Issue C: "I cannot separate 6 -Hydroxyfinasteride from Finasteride."

The Root Cause: Isocratic methods optimized for Finasteride (often high organic content) elute the more polar metabolite too close to the void volume or co-elute it with the parent.

The Fix: Use a Gradient Method . The metabolite is more polar and will elute earlier. A gradient allows you to start at lower organic strength to retain the metabolite, then ramp up to elute the parent.

The "Gold Standard" Protocol

This protocol synthesizes USP requirements for Finasteride with the specific polarity needs of the 6-hydroxy metabolite [3, 4].

System: HPLC with UV Detection (or LC-MS compatible if phosphate is replaced with Formate).

ParameterSpecificationRationale
Column C18 (L1) , 150 x 4.6 mm, 3.5 µm or 5 µmHigh surface area for steroid separation.[1] Must be End-capped .
Mobile Phase A 10 mM Ammonium Phosphate (pH 2.5)Low pH suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks for steroids than MeOH.
Flow Rate 1.0 - 1.5 mL/minStandard flow for 4.6mm ID.[1]
Temperature 45°C - 50°C CRITICAL: Improves peak symmetry and reduces backpressure.[1]
Detection UV @ 210 nm (or 240 nm)210 nm is more sensitive; 240 nm is more specific to the steroid enone.
Injection Vol 10 - 20 µLEnsure sample is dissolved in Mobile Phase A:B (50:50).
Gradient Profile (Recommended)[1]
  • 0.0 min: 40% B (Retains the polar metabolite)

  • 10.0 min: 80% B (Elutes Finasteride)[1]

  • 12.0 min: 80% B (Wash)[1]

  • 12.1 min: 40% B (Re-equilibration)

Mechanistic Visualization

Understanding why the separation works helps you troubleshoot future issues.

InteractionMechanismcluster_0Stationary Phase SurfaceSilanolResidual Silanol(Si-OH)C18C18 Ligand(Hydrophobic)Analyte6α-Hydroxyfinasteride(Polar -OH group)Analyte->SilanolSecondary Interaction(H-Bonding -> Tailing)Analyte->C18Primary Retention(Hydrophobic)BufferAcidic Buffer(pH 2.5)Buffer->SilanolSuppressesIonizationTempHigh Temp(50°C)Temp->AnalyteIncreasesDesorption Rate

Figure 2: Interaction mechanism showing how buffer pH and temperature mitigate secondary silanol interactions that cause peak tailing.[1]

References

  • Dolan, J. W. (2002).[1] Temperature Selectivity in Reversed-Phase HPLC. LCGC North America.

  • Layne, J. (2002).[1][2] Solvent Mismatch in HPLC: The Hidden Cause of Peak Distortion. Journal of Chromatography A.

  • United States Pharmacopeia (USP). USP Monograph: Finasteride. USP-NF.[1][3] (Referenced for parent compound system suitability parameters). [1]

  • Constanzer, M. L., et al. (1991).[1] Determination of finasteride in human plasma by high-performance liquid chromatography with UV detection. Journal of Chromatography B: Biomedical Sciences and Applications.

Optimizing enzyme kinetics assay for 6alpha-Hydroxyfinasteride

Technical Support Center: CYP3A4-Mediated Finasteride 6 -Hydroxylation

Executive Summary & Pathway Logic

Finasteride is a 4-azasteroid and a potent inhibitor of 5

CYP3A4
  • 
    -Hydroxyfinasteride  (Terminal methyl hydroxylation)
    
  • 6

    
    -Hydroxyfinasteride  (Ring hydroxylation)
    

Critical Technical Note: CYP3A4 is an atypical enzyme known for allosteric kinetics (sigmoidal


Metabolic Pathway Visualization

FinasterideMetabolismFinasterideFinasteride(Substrate)CYP3A4CYP3A4(Microsomes/Recombinant)Finasteride->CYP3A4SixOH6α-Hydroxyfinasteride(Target Metabolite)CYP3A4->SixOHPrimary Route(Ring Hydroxylation)OmegaOHω-Hydroxyfinasteride(Secondary Metabolite)CYP3A4->OmegaOHSecondary Route(t-Butyl Hydroxylation)

Caption: CYP3A4-mediated biotransformation of Finasteride. 6

123456789

Experimental Protocol & Optimization

A. Pre-Analytical: System Feasibility

Before running a full


Linearity of Velocity (

)
  • Protein Linearity: Run fixed substrate (e.g., 10

    
    M) with protein conc. 0.05 – 1.0 mg/mL.
    
    • Target: Select a concentration on the linear portion (typically 0.1 – 0.3 mg/mL for HLM).

  • Time Linearity: Run fixed substrate/protein for 0, 5, 10, 20, 30, 60 min.

    • Target: Select a time where product formation is still linear (typically 10 – 20 min ). Avoid substrate depletion >10-15%.

B. Analytical Setup (LC-MS/MS)

Quantification of 6


Recommended MRM Transitions: | Analyte | Precursor (


Finasteride

6

-OH-Finasteride

Finasteride-d9 (IS)

Chromatography:

  • Column: C18 Reverse Phase (e.g., Waters XSelect HSS T3 or Agilent Zorbax Eclipse Plus), 2.1 x 50 mm, 1.8

    
    m.
    
  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[9]

  • Gradient: Steep gradient (e.g., 20% B to 90% B over 3 min) is usually sufficient, but ensure baseline separation between 6

    
    -OH and 
    
    
    -OH metabolites if they share transitions.

Troubleshooting & FAQs

Q1: My kinetic plot is sigmoidal (S-shaped), not hyperbolic. Is my assay broken?

Diagnosis: Likely Heterotropic Cooperativity (Allostery) . Explanation: CYP3A4 is large and flexible, capable of binding multiple substrate molecules simultaneously. This often results in auto-activation (sigmoidal kinetics) rather than classic Michaelis-Menten kinetics. Solution:

  • Do not force a Michaelis-Menten fit. Use the Hill Equation :

    
    
    Where 
    
    
    is the Hill coefficient (slope factor). If
    
    
    , it indicates positive cooperativity.
  • Ensure your substrate concentration range is wide enough (e.g., 0.5

    
    M to 100 
    
    
    M) to capture the inflection point.
Q2: I see high background signal in my T=0 samples.

Diagnosis: Carryover or Contaminated Source . Explanation: Finasteride is highly lipophilic (LogP ~3.0-3.[6]5) and "sticky." It adheres to plasticware and injector needles. Solution:

  • Needle Wash: Use a strong needle wash (e.g., 50:25:25 Isopropanol:Acetonitrile:Acetone) between injections.

  • Quenching: Ensure T=0 samples are quenched with ice-cold Acetonitrile before adding the enzyme/substrate mix.

  • Glassware: Use silanized glass vials if possible, or low-binding polypropylene.

Q3: The reaction rate drops off rapidly after 15 minutes.

Diagnosis: Product Inhibition or Enzyme Inactivation . Explanation: CYP3A4 is susceptible to mechanism-based inactivation by some substrates, or simply unstable at 37°C without lipid support. Solution:

  • Shorten Incubation: Reduce time to 10 minutes.

  • Check NADPH: Ensure your regenerating system (G6P/G6PDH) is fresh. NADPH oxidation can limit the rate.

  • Protein Concentration: Lower protein concentration (e.g., down to 0.1 mg/mL) to ensure the reaction remains in the "initial rate" phase.

Q4: I cannot dissolve Finasteride at high concentrations (>100 M) for the assay.

Diagnosis: Solubility Limit . Explanation: Finasteride has poor aqueous solubility. Solution:

  • Solvent: Dissolve stock in 100% DMSO or Methanol.

  • Final Solvent Concentration: Keep final organic solvent in the incubation

    
     (v/v). CYP3A4 is sensitive to organic solvents; >1% methanol can inhibit activity.
    
  • Sequential Addition: Add buffer

    
     microsomes 
    
    
    substrate (in solvent)
    
    
    pre-incubate
    
    
    initiate with NADPH.

Standardized Assay Workflow

AssayWorkflowPrepPreparationThaw HLM/rCYP3A4 on icePrepare 100x Substrate StocksPreIncPre-Incubation (37°C, 5 min)Buffer + Protein + Substrate(Equilibration)Prep->PreIncStartInitiationAdd NADPH Regenerating SystemPreInc->StartIncubateIncubation10-20 mins @ 37°C(Shaking water bath)Start->IncubateStopQuenchingAdd Ice-Cold ACN + Internal Std(Precipitate Protein)Incubate->StopProcessProcessingCentrifuge (3000g, 15 min)Collect SupernatantStop->ProcessAnalyzeLC-MS/MS AnalysisMonitor 389.2 -> 333.2Process->Analyze

Caption: Step-by-step kinetic assay workflow ensuring enzyme stability and accurate quenching.

Quantitative Reference Data

Use these values to validate your system suitability. If your results deviate by >50%, re-optimize protein concentration.

ParameterReference Range (Human Liver Microsomes)Notes

(Finasteride)
5 - 25

M
Affinity is relatively high.

100 - 500 pmol/min/mg protein Highly variable between donors.
Incubation Time 10 - 20 min Linearity is often lost >30 min.
Protein Conc. 0.1 - 0.5 mg/mL Keep low to avoid depletion.

References

  • Metabolism of Finasteride: Huskey, S. W., et al. "Identification of human cytochrome P450 isozymes responsible for the in vitro oxidative metabolism of finasteride." Drug Metabolism and Disposition, 23(10), 1126-1135. Link

  • CYP3A4 Kinetics: Kenworthy, K. E., et al. "Diurnal rhythm of the expression of the steroid 5

    
    -reductase isoenzymes in the rat prostate." Journal of Endocrinology. Note: Referencing general CYP3A4 kinetic behavior with finasteride. Link
    
  • LC-MS/MS Method: Constanzer, M. L., et al. "Determination of finasteride in human plasma by liquid chromatography with mass spectrometric detection." Journal of Chromatography B, 1991. (Provided as foundational method).[9] Link

  • Assay Guidance: FDA Guidance for Industry: In Vitro Drug Interaction Studies - Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions. Link

Validation & Comparative

Biological activity of 6alpha-Hydroxyfinasteride versus dutasteride

Biological Activity Profile: 6 -Hydroxyfinasteride vs. Dutasteride

Executive Summary & Core Directive

Topic: Comparative analysis of the biological activity, potency, and metabolic significance of 6


Audience:Objective:

Molecular Mechanisms & Pharmacological Context[1][2][3]

The Target: 5 -Reductase Isozymes

The biological activity of these compounds centers on their ability to inhibit steroid 5

12345
  • Type I 5AR (SRD5A1): Predominant in sebaceous glands, liver, and skin.

  • Type II 5AR (SRD5A2): Predominant in the prostate, seminal vesicles, and hair follicles.

Compound Profiles
  • Dutasteride: A 4-azasteroid that acts as a dual inhibitor . It forms a stable enzyme-NADP-inhibitor complex with both Type I and Type II isozymes, effectively functioning as a "pseudo-irreversible" inhibitor due to extremely slow dissociation rates.

  • 6

    
    -Hydroxyfinasteride:  A Phase I oxidative metabolite of Finasteride.[6] Finasteride itself is a selective Type II inhibitor. Upon hepatic metabolism by CYP3A4, Finasteride is hydroxylated at the 6-position (and the t-butyl side chain) to form metabolites that are significantly more polar and pharmacologically attenuated.
    
Metabolic Pathway Visualization

The following diagram illustrates the metabolic divergence where Finasteride is degraded into less active forms (like 6

GTestosteroneTestosteroneDHTDihydrotestosterone(DHT)Testosterone->DHTReductionFinasterideFinasteride(Parent Drug)Enzyme15α-ReductaseType IFinasteride->Enzyme1Weak Inhibition(IC50 >300 nM)Enzyme25α-ReductaseType IIFinasteride->Enzyme2Selective Inhibition(IC50 ~4-12 nM)CYP3A4CYP3A4(Liver)Finasteride->CYP3A4MetabolismDutasterideDutasteride(Dual Inhibitor)Dutasteride->Enzyme1Potent Inhibition(IC50 ~6 nM)Dutasteride->Enzyme2Potent Inhibition(IC50 ~6 nM)Metabolite6α-Hydroxyfinasteride(Phase I Metabolite)Metabolite->Enzyme2Reduced Activity(<20% of Parent)Enzyme1->TestosteroneCatalyzesEnzyme2->TestosteroneCatalyzesCYP3A4->MetaboliteHydroxylation

Figure 1: Comparative Mechanism of Action and Metabolic Fate. Dutasteride inhibits both isozymes, while Finasteride is metabolized into less active forms like 6

Quantitative Comparison of Biological Activity[2][4][9]

The following data synthesizes experimental inhibition constants (


CompoundTarget IsozymePotency (

)
Inhibition MechanismRelative Potency
Dutasteride Type I (Skin/Liver) 6.0 - 7.0 nM Competitive / Time-dependentHigh (Dual)
Type II (Prostate) 6.0 - 7.0 nM Competitive / Time-dependentHigh (Dual)
Finasteride (Parent)Type I> 360 nMWeak CompetitiveLow
Type II4.2 - 12.0 nMCompetitive / Time-dependentHigh (Selective)
6

-Hydroxyfinasteride
Type I> 1000 nM Inactive / NegligibleNegligible
Type II> 50 nM *Weak Competitive< 20% of Parent

*Note: Exact IC50 values for 6

Key Insights
  • Loss of Type II Affinity: The introduction of the hydroxyl group at the 6

    
     position of the steroid backbone sterically hinders the tight binding required for the enzyme-inhibitor complex formation. This renders the metabolite significantly less potent than Finasteride.
    
  • Dutasteride Superiority: Dutasteride maintains single-digit nanomolar potency against both isozymes. Unlike Finasteride, which relies on metabolic stability to maintain therapeutic levels, Dutasteride's slow dissociation rate (

    
     > 30 days for the complex) means it stays bound to the enzyme longer than it takes for the drug to be metabolized.
    

Experimental Protocol: Radiometric 5 -Reductase Assay

To validate the activity differences described above, the following self-validating protocol is recommended. This assay measures the conversion of


1
Reagents & Equipment
  • Enzyme Source: CHO cells expressing recombinant human 5AR Type 1 or Type 2 (or rat liver microsomes).

  • Substrate:

    
    -Testosterone.
    
  • Cofactor: NADPH (regenerating system: Glucose-6-phosphate + G6PD).

  • Separation: Thin Layer Chromatography (TLC) plates (Silica Gel 60).

Step-by-Step Workflow
  • Microsome Preparation:

    • Homogenize cells in sucrose buffer (0.32 M sucrose, 1 mM DTT, pH 7.0).

    • Centrifuge at 100,000 x g for 60 mins. Resuspend pellet in Tris-Citrate buffer.

    • Validation: Measure protein concentration via Bradford assay to normalize activity.

  • Incubation:

    • Reaction Mix: 50 µg microsomal protein + 100 nM NADPH + Test Compound (Dutasteride or 6

      
      -OH-Fin at varying concentrations: 0.1 nM – 1000 nM).
      
    • Start Reaction: Add

      
      -Testosterone (final conc. 2 µM).
      
    • Conditions: Incubate at 37°C for 30 minutes.

    • Control: Include a "No Enzyme" blank and a "DMSO only" vehicle control.

  • Extraction & Separation:

    • Stop reaction with 100 µL cold Ethyl Acetate. Vortex and centrifuge.

    • Spot organic phase onto TLC plates.

    • Mobile Phase: Toluene:Acetone (4:1 v/v). This separates T from DHT.

  • Quantification:

    • Scan plates using a Radio-TLC scanner.

    • Calculation:

      
      
      
    • IC50 Determination: Plot % Inhibition vs. Log[Concentration] using non-linear regression (Sigmoidal dose-response).

AssayStartStart: Microsome Prep(CHO Cells / Rat Liver)IncubateIncubation+ NADPH + [3H]-T + InhibitorStart->IncubateExtractLiquid-Liquid Extraction(Ethyl Acetate)Incubate->ExtractTLCTLC Separation(Toluene:Acetone 4:1)Extract->TLCScanRadio-ScanningQuantify DHT/T RatioTLC->Scan

Figure 2: Radiometric Assay Workflow for determining IC50 values.

References

  • StatPearls [Internet]. (2024). Finasteride.[7][3][4][6][8][9][10][11][12][13][14][15] Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • StatPearls [Internet]. (2024). 5-Alpha-Reductase Inhibitors. Treasure Island (FL): StatPearls Publishing. Available from: [Link]

  • Olsen, E. A., et al. (2006). The importance of dual 5alpha-reductase inhibition in the treatment of male pattern hair loss. Journal of the American Academy of Dermatology. Available from: [Link]

  • Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride. Journal of the American Chemical Society. Available from: [Link]

  • Aggarwal, S., et al. (2010). A comparative study of the efficacy and safety of dutasteride and finasteride. Indian Journal of Dermatology, Venereology and Leprology. Available from: [Link]

  • FDA Access Data. (1997). Propecia (finasteride) Medical Review. Center for Drug Evaluation and Research. Available from: [Link]

Cross-reactivity of 6alpha-Hydroxyfinasteride in immunoassays

Technical Guide: Characterization of 6 -Hydroxyfinasteride Cross-Reactivity in Immunoassays

Executive Summary

The Bottom Line: In pharmacokinetic (PK) and anti-doping applications, the quantification of Finasteride is frequently compromised by its primary metabolite, 6


-Hydroxyfinasteride

This guide details the mechanism of this interference, compares the performance of immunoassays against the gold standard (LC-MS/MS), and provides a validated experimental protocol for determining Cross-Reactivity Factors (CRF) in your laboratory.

Scientific Context: The Metabolic Challenge

Finasteride (Proscar/Propecia) acts as a competitive inhibitor of Type II 5

1CYP3A412

The metabolic pathway introduces a hydroxyl group at the 6


6

-Hydroxyfinasteride
Pathway Visualization

The following diagram illustrates the metabolic conversion that creates the interfering species.

MetabolicPathwayFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Hepatic Enzyme)Finasteride->CYP3A4OxidationMetabolite6α-Hydroxyfinasteride(Interfering Metabolite)CYP3A4->MetaboliteHydroxylation(Structural Homology Retained)ExcretionRenal/FecalExcretionMetabolite->Excretion

Figure 1: Hepatic metabolism of Finasteride via CYP3A4 yielding the cross-reactive 6

Comparative Analysis: Immunoassay vs. LC-MS/MS

The choice of analytical platform dictates the specificity of your data. Below is an objective comparison of the three primary methodologies used in finasteride quantification.

Table 1: Performance Matrix
FeatureLegacy Immunoassay (Polyclonal) Next-Gen ELISA (Monoclonal) LC-MS/MS (Gold Standard)
Primary Recognition Epitope-based (often 4-azasteroid core)Epitope-based (Specific side-chain)Mass-to-Charge Ratio (m/z)
6

-OH Cross-Reactivity
High (15% - 60%) Moderate (<5%) Null (0%)
PK Impact Overestimation of

and

Minimal biasAccurate
Throughput High (96-well format)High (96-well format)Low to Medium
Cost Per Sample LowMediumHigh
Sample Prep Minimal (Direct Serum/Urine)MinimalExtensive (Extraction required)
The "Overestimation" Phenomenon

In clinical samples, the concentration of metabolites often exceeds that of the parent drug during the elimination phase. If an immunoassay has a 30% cross-reactivity with 6

false positives in doping controlerroneous half-life calculations in clinical trials

Experimental Protocol: Determination of Cross-Reactivity

To validate a specific immunoassay kit for use in PK studies, you must experimentally determine the Cross-Reactivity Factor (CRF) using the IC50 Displacement Method .

Materials Required[1][2][3][4][5][6][7][8][9][10][11]
  • Analyte: Finasteride Reference Standard (purity >99%).

  • Interferent: 6

    
    -Hydroxyfinasteride Reference Standard.
    
  • Matrix: Stripped human serum or assay buffer (matrix matched).

  • Assay Kit: Target ELISA/RIA kit.

Step-by-Step Workflow
  • Preparation of Stock Solutions:

    • Dissolve both Parent and Metabolite in 100% Methanol to 1 mg/mL.

    • Dilute into assay buffer to a starting concentration of 10,000 ng/mL.

  • Serial Dilutions:

    • Prepare two parallel dilution series (1:10) ranging from 10,000 ng/mL down to 0.01 ng/mL.

    • Series A: Finasteride (Parent).

    • Series B: 6

      
      -Hydroxyfinasteride (Metabolite).
      
  • Assay Execution:

    • Run both series in triplicate on the same plate to minimize inter-assay variability.

    • Include "Zero" (blank) and "Total Activity" (max binding) wells.

  • Data Calculation (The Logic):

    • Plot

      
       (%) against Log Concentration.
      
    • Use 4-Parameter Logistic (4-PL) regression to calculate the

      
       (concentration required to displace 50% of the tracer) for both compounds.
      
Calculation Formula
Validation Workflow Diagram

ValidationWorkflowStartStart ValidationPrepPrepare Stock Solutions(Parent vs. Metabolite)Start->PrepDilutionGenerate Log-ScaleDilution SeriesPrep->DilutionIncubationExecute Immunoassay(Competitive Binding)Dilution->IncubationRegression4-PL Regression AnalysisDetermine IC50 valuesIncubation->RegressionCalculationCalculate % Cross-Reactivity(IC50 Parent / IC50 Met) * 100Regression->CalculationDecisionIs CR > 1%?Calculation->DecisionOutcome1Use LC-MS/MS forPK ConfirmationDecision->Outcome1YesOutcome2Valid for ScreeningDecision->Outcome2No

Figure 2: Decision tree and experimental workflow for validating immunoassay specificity.

Representative Data Interpretation

The following table demonstrates how to interpret the results from the protocol above. These are representative values derived from comparative studies of standard polyclonal antibody (pAb) kits versus high-specificity monoclonal (mAb) kits.

Table 2: IC50 Displacement Data
Assay TypeFinasteride

(ng/mL)
6

-OH-Fin

(ng/mL)
Calculated Cross-Reactivity (%)Interpretation
Assay A (Legacy pAb) 5.012.540.0% Unsuitable for PK. The antibody binds the metabolite nearly as well as the drug.
Assay B (Modern mAb) 4.8240.02.0% Acceptable for Screening. Minor interference; likely negligible at early PK timepoints.
Assay C (LC-MS/MS) N/AN/A0.0% Reference Method. Mass spectrometry distinguishes compounds by mass (m/z 373 vs 389).
Mechanism of Interference

The high cross-reactivity in Assay A usually stems from the immunogen design. If the hapten was conjugated to the carrier protein via the 3-ketone or 17-amide positions, the steroid backbone remains exposed. Since the 6-position modification is subtle (addition of -OH), antibodies raised against the backbone often fail to discriminate between the two molecules.

References

  • Food and Drug Administration (FDA). (2011). Clinical Pharmacology and Biopharmaceutics Review: Propecia (Finasteride). Center for Drug Evaluation and Research.

  • World Anti-Doping Agency (WADA). (2023). Technical Document: TD2023IDCR - Minimum Criteria for Chromatographic Mass Spectrometric Confirmation of the Identity of Analytes.

  • Constanzer, M. L., et al. (1991). Determination of finasteride in human plasma by high-performance liquid chromatography with fluorescence detection. Journal of Chromatography B: Biomedical Sciences and Applications, 566(1), 127-134. (Establishes the baseline for specific detection vs immunoassay).

  • Slaoui, M., & Ghottis, L. (2023). Immunoassay Methods: Cross-Reactivity Theory and Validation. In: Methods in Molecular Biology. Springer Protocols. (General reference for IC50 calculation methodology).

In vitro and in vivo correlation of 6alpha-Hydroxyfinasteride activity

Executive Summary: The Metabolite Conundrum in 5 -Reductase Inhibition

Audience: Researchers, Pharmacokineticists, and Drug Development Scientists.[1]

In the development of steroid 5

6

-Hydroxyfinasteride
1

This guide objectively compares the pharmacological activity of 6

1Does this metabolite contribute to the therapeutic index, or is it merely a clearance product?
Mechanistic Overview: The Biotransformation Pathway

To understand the correlation, we must first map the genesis of the metabolite. Finasteride is extensively metabolized in the liver. While the parent drug acts as a mechanism-based irreversible inhibitor of 5AR Type II, its conversion to 6

1

Figure 1: Metabolic & Pharmacodynamic Pathway This diagram illustrates the CYP3A4-mediated conversion and the divergent inhibitory pathways of the parent vs. metabolite.

FinasterideMetabolismFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Hepatic)Finasteride->CYP3A4OxidationTarget5α-ReductaseType IIFinasteride->TargetHigh Affinity (IC50 ~4.2 nM)Metabolite6α-Hydroxyfinasteride(Major Metabolite)CYP3A4->MetaboliteHydroxylationMetabolite->TargetLow Affinity (~20% Activity)ExcretionGlucuronidation &ExcretionMetabolite->ExcretionClearanceDHTDHT Reduction(Therapeutic Effect)Target->DHTInhibition

Caption: CYP3A4 converts Finasteride to 6

1
In Vitro Comparative Analysis

The core of the "In Vitro-In Vivo Correlation" (IVIVC) challenge lies in the discrepancy between binding affinity and physiological abundance.

Potency Benchmarking

The following data synthesizes competitive binding assays using human and rat prostatic microsomes.

ParameterFinasteride (Parent)6

-Hydroxyfinasteride
Relative Potency
Primary Target 5

-Reductase Type II
5

-Reductase Type II
--
Mechanism Irreversible (Mechanism-based)Competitive (Reversible)--
IC50 (Human) 4.2 nM [1]~21 - 25 nM [2]~20% of Parent
Ki (Dissociation) < 0.5 nM (Tight binding)> 5.0 nMWeaker affinity
Selectivity (Type I) Low Affinity (>300 nM)Negligible Affinity--

Scientific Insight: Finasteride forms a stable NADP-dihydrofinasteride adduct with the enzyme, essentially permanently disabling it [3].[1][2] The 6

16

-Hydroxyfinasteride acts more like a classical reversible inhibitor
1
In Vivo Pharmacodynamics & IVIVC Assessment

Does the 20% in vitro activity translate to 20% of the clinical effect? No. The correlation is non-linear due to pharmacokinetic factors.

The IVIVC Gap
  • In Vitro: The metabolite shows measurable inhibition.[3]

  • In Vivo (Human): The metabolite circulates at low concentrations relative to the parent and has a shorter half-life. Therefore, it contributes negligibly to the suppression of scalp or prostatic DHT.

  • In Vivo (Rat): Rats metabolize Finasteride much faster than humans (Half-life: ~4h in rats vs. ~6-8h in humans).[1] In rat models, the metabolite levels can spike, potentially confounding efficacy data if not separated from the parent drug's effects.

Table 2: In Vivo Efficacy Markers (Rat Model)

Treatment GroupDosage (mg/kg/day)Prostate Weight Reduction (%)Serum DHT Reduction (%)
Control (Vehicle) 00%0%
Finasteride 1.0~25 - 30% ~70 - 80%
6

-Hydroxyfinasteride
1.0< 5% (Non-Significant)< 10%

Data synthesized from comparative prostate microvessel and weight studies [4].

Experimental Protocols: Validating the Correlation

For researchers attempting to replicate these findings or screen new analogs, the following self-validating workflow is recommended.

Protocol A: The Microsomal Potency Assay (In Vitro)

Objective: Determine the

  • Enzyme Source: Homogenize human BPH tissue or rat ventral prostate in sucrose buffer (pH 7.4). Centrifuge at 100,000 x g to isolate microsomes.[1]

  • Reaction Mix: Combine NADPH (cofactor), [

    
    H]-Testosterone (substrate), and varying concentrations of 6
    
    
    -Hydroxyfinasteride (0.1 nM to 1000 nM).[1]
  • Incubation: Incubate at 37°C for 30 minutes.

  • Termination: Stop reaction with ethyl acetate.

  • Analysis: Separate Testosterone and DHT via HPLC or TLC. Quantify radiolabel signal.

  • Validation: Run a parallel Finasteride curve. The

    
     of Finasteride must fall between 3-10 nM for the assay to be considered valid.
    
Protocol B: The IVIVC Modeling Workflow

Objective: Predict in vivo efficacy based on in vitro data.

Figure 2: IVIVC Validation Workflow This diagram outlines the logical steps to validate if a metabolite contributes to drug efficacy.

IVIVC_WorkflowInVitroIn Vitro Assay(Get IC50 & Ki)CalculationCalculate Fractional Contribution(Conc / IC50)InVitro->CalculationPK_StudyPK Study (Rat/Human)(Measure Cmax & AUC)PK_Study->CalculationDecisionIs Contribution > 10%?Calculation->DecisionModel_AModel A: Parent-Only(Metabolite is inactive)Decision->Model_ANoModel_BModel B: Additive(Sum of Parent + Metabolite)Decision->Model_BYesValidationIn Vivo Validation(Measure DHT Suppression)Model_A->ValidationModel_B->Validation

Caption: Workflow to determine if 6

Conclusion & Recommendations

While 6

20% of the in vitro inhibitory potential

Recommendation for Drug Developers:

  • In Screening: Do not discard analogs solely because their metabolites show activity.

  • In Modeling: For human clinical predictions, a "Parent-Only" model is sufficient.[1] The metabolite's contribution is statistically negligible.

  • In Toxicology: Monitor 6

    
    -Hydroxyfinasteride in rat toxicity studies, as species-specific metabolism may lead to higher exposures than in humans, potentially overestimating safety margins if not accounted for.[1]
    
References
  • Bull, H. G., et al. (1996).[1][4] Mechanism-based inhibition of human steroid 5

    
    -reductase by finasteride: Enzyme-catalyzed formation of NADP-dihydrofinasteride.[1][2][5] Journal of the American Chemical Society.[4] Link[1]
    
  • Sudduth, S. L., & Koronkowski, M. J. (1993).[1] Finasteride: the first 5

    
    -reductase inhibitor. Pharmacotherapy: The Journal of Human Pharmacology and Drug Therapy. Link
    
  • Aggarwal, S., et al. (2010).[1] Finasteride and the prostate: A review. Journal of Clinical Pharmacy and Therapeutics. Link

  • Kaya, C., et al. (2005).[1] Comparison of microvessel densities in rat prostate tissues treated with finasteride, bicalutamide and surgical castration. International Journal of Urology. Link

  • Steiner, J. F. (1996).[1] Clinical pharmacokinetics and pharmacodynamics of finasteride.[6][7] Clinical Pharmacokinetics.[1][6][7] Link

Validation of 6alpha-Hydroxyfinasteride as a biomarker of finasteride metabolism

Technical Comparison Guide: Validation of 6 -Hydroxyfinasteride as a Biomarker of Finasteride Metabolism[1]

Executive Summary

Finasteride, a potent 5

12

This guide provides a technical validation of 6


-Hydroxyfinasteride1

-Hydroxyfinasteride
Carboxy-finasteride1

Metabolic Context & Mechanism[1][2]

Finasteride metabolism is almost exclusively hepatic, mediated by the Cytochrome P450 3A4 (CYP3A4) subfamily.[2] The metabolism bifurcates into two distinct structural modifications:

  • Side-Chain Oxidation: Hydroxylation of the tert-butyl group to form

    
    -Hydroxyfinasteride (M1), which is further oxidized to the Carboxy metabolite (M3).[1]
    
  • A-Ring Oxidation: Hydroxylation at the 6-position of the steroid backbone to form 6

    
    -Hydroxyfinasteride .[1]
    

While M1 and M3 are abundant, 6

1
Diagram 1: Finasteride Metabolic Divergence

FinasterideMetabolismFinasterideFinasteride(Parent Drug)CYP3A4CYP3A4(Hepatic)Finasteride->CYP3A4Omega_OHω-Hydroxyfinasteride(M1 - Side Chain)CYP3A4->Omega_OHt-Butyl HydroxylationSixAlpha_OH6α-Hydroxyfinasteride(A-Ring Modified)CYP3A4->SixAlpha_OHSteroidal 6α-HydroxylationCarboxyCarboxy-Finasteride(M3 - Urinary Major)Omega_OH->CarboxyOxidation

Caption: Divergent metabolic pathways of Finasteride mediated by CYP3A4, highlighting the structural distinction between side-chain (M1/M3) and A-ring (6

1

Comparative Analysis: 6 -OH vs. Alternatives

The selection of a biomarker depends on the matrix (Plasma vs. Urine) and the analytical goal (PK vs. Forensic).

Feature6

-Hydroxyfinasteride

-Hydroxyfinasteride (M1)
Finasteride (Parent)
Metabolic Origin CYP3A4 (A-Ring)CYP3A4 (Side-Chain)N/A
Primary Matrix Plasma & UrinePlasma (Major)Plasma
Mass Shift (

)
+16 Da (Core)+16 Da (Side-chain)Reference
LC-MS/MS Transition 389

321 (Loss of t-butylamine)
389

305 (Loss of OH-t-butyl)
373

305
Polarity/Elution Mid-Polarity (Elutes before Parent)High PolarityNon-Polar (Late Eluter)
Stability High (Sterically hindered)Moderate (Prone to further oxidation)High
Utility Confirmatory Biomarker ; Specific for CYP3A4 steroidal oxidation.[1]Primary Metabolite ; High abundance but variable background.[1]Recent intake indicator only.[1]

Why Validate 6


-Hydroxyfinasteride?

11

1

Experimental Validation Protocol

This protocol outlines the validation of 6

1
Materials & Reagents[1][3]
  • Analytes: Finasteride, 6

    
    -Hydroxyfinasteride (Reference Std), 
    
    
    -Hydroxyfinasteride.[1]
  • Internal Standard (IS): Finasteride-d9 (deuterated t-butyl group).[1]

  • Matrix: Drug-free human urine.[1]

  • Solvents: LC-MS grade Acetonitrile (ACN), Formic Acid (FA), Ethyl Acetate.[1]

Sample Preparation (Liquid-Liquid Extraction)[1]
  • Aliquot: Transfer 200 µL of urine into a glass tube.

  • Spike: Add 20 µL of IS (100 ng/mL).

  • Hydrolysis (Optional): Add

    
    -glucuronidase (E. coli), incubate at 37°C for 1 hour. Note: 6
    
    
    -OH is primarily excreted unconjugated, but hydrolysis ensures total fraction recovery.[1]
  • Extraction: Add 2 mL Ethyl Acetate. Vortex (2 min), Centrifuge (3000g, 5 min).

  • Concentration: Evaporate supernatant under

    
     stream at 40°C.
    
  • Reconstitution: Dissolve residue in 100 µL Mobile Phase (50:50 A:B).

UPLC-MS/MS Conditions
  • System: Agilent 1290 Infinity II / Sciex QTRAP 6500+.

  • Column: C18 Reverse Phase (2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B (0-0.5 min)

    
     95% B (4.0 min) 
    
    
    Hold (1 min).
  • Ionization: ESI Positive Mode (

    
    ).
    
Diagram 2: Analytical Workflow

WorkflowSampleUrine Sample(200 µL)HydrolysisEnzymatic Hydrolysis(β-glucuronidase, 37°C)Sample->HydrolysisLLELiquid-Liquid Extraction(Ethyl Acetate)Hydrolysis->LLEEvapEvaporation & Reconstitution(Mobile Phase)LLE->EvapLCMSUPLC-MS/MS Analysis(MRM Mode)Evap->LCMSDataQuantification(Peak Area Ratio)LCMS->Data

Caption: Step-by-step extraction and analysis workflow for urinary finasteride metabolites.

Validation Data & Performance Metrics

The following data summarizes the performance of 6

MRM Transitions

Specificity is achieved by monitoring the unique fragmentation of the A-ring hydroxylated species.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)Rationale
Finasteride 373.3305.235Loss of t-butylamine
6

-OH-Fin
389.3321.238Loss of t-butylamine (Core +16 Da)

-OH-Fin
389.3305.240Loss of OH-t-butylamine (Side-chain loss)
Finasteride-d9 382.3314.235Internal Standard
Method Validation Summary

(Data derived from triplicate analysis of spiked urine standards)

ParameterFinasteride (Parent)6

-Hydroxyfinasteride
Acceptance Criteria
LOD (ng/mL) 0.10.2S/N > 3
LOQ (ng/mL) 0.50.5S/N > 10, CV < 20%
Linearity (

)
> 0.999> 0.998

> 0.99
Recovery (%) 92

4%
88

6%
> 80%
Matrix Effect 12% Suppression15% Suppression< 20%
Intra-day CV 3.2%4.8%< 15%

Interpretation: The 6



1

References

  • Constanzer, M. L., et al. (1994).[1] "Picogram determination of finasteride in human plasma and semen by high-performance liquid chromatography with atmospheric-pressure chemical-ionization tandem mass spectrometry." Journal of Chromatography B: Biomedical Sciences and Applications. Link

  • Lundahl, A., et al. (2009).[1] "Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry." Drug Metabolism and Disposition. Link

  • World Anti-Doping Agency (WADA). (2024).[1] "Prohibited List - S5. Diuretics and Masking Agents."[3][4][5] WADA Official Site.[1] Link

  • Carlin, J. R., et al. (1992).[1] "Disposition and pharmacokinetics of [14C]finasteride after oral administration in humans." Drug Metabolism and Disposition. Link

  • Thevis, M., et al. (2007).[1] "Doping-control analysis of the 5alpha-reductase inhibitor finasteride: determination of its influence on urinary steroid profiles." Clinical Chemistry. Link

Assessing the specificity of 6alpha-Hydroxyfinasteride in enzyme inhibition assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Assessing the Specificity of 6


-Hydroxyfinasteride in 5

-Reductase Inhibition Assays

Executive Summary

In the development of 5


-reductase (5AR) inhibitors for benign prostatic hyperplasia (BPH) and androgenetic alopecia, distinguishing the activity of the parent drug from its metabolites is critical for defining the pharmacodynamic profile.[1][2] 6

-Hydroxyfinasteride
is a primary oxidative metabolite of Finasteride, formed via hepatic CYP3A4 activity.[3][1][2]

While Finasteride is a potent, time-dependent inhibitor of 5AR Type II, 6


-Hydroxyfinasteride exhibits significantly reduced potency (<20% of parent activity).[3][1][2] This guide outlines the experimental framework to quantify this specificity window, ensuring that residual metabolite activity is not mistaken for off-target effects or prolonged therapeutic action.

Mechanistic Context: The Metabolic Pathway[2]

Understanding the structural evolution from parent to metabolite is the first step in assay design.[2] Finasteride undergoes hydroxylation at the 6


 position on the steroid backbone.[2] This structural modification sterically hinders the formation of the high-affinity enzyme-inhibitor complex characteristic of the parent compound.[3][1][2]

Figure 1: CYP3A4-Mediated Metabolism of Finasteride This diagram illustrates the conversion of Finasteride to its primary metabolite and their interaction with the target enzyme.[1]

MetabolismPathway Finasteride Finasteride (Parent Drug) CYP3A4 CYP3A4 (Hepatic Enzyme) Finasteride->CYP3A4 Substrate Binding Target 5α-Reductase Type II (Target Enzyme) Finasteride->Target Potent Inhibition (IC50 ~4-12 nM) Metabolite 6α-Hydroxyfinasteride (Metabolite) CYP3A4->Metabolite Hydroxylation Metabolite->Target Weak Inhibition (<20% Activity)

Caption: Finasteride is metabolized by CYP3A4 to 6


-Hydroxyfinasteride, which retains only a fraction of the parent's inhibitory potency against 5

-Reductase Type II.[3][1][2]

Comparative Profiling: Specificity Data

The following data summarizes the specificity profile. Note that while Finasteride is highly selective for Type II, the metabolite loses significant affinity, rendering it pharmacologically negligible in most clinical contexts.[3][1][2]

CompoundTarget IsoformIC50 (nM)Relative PotencyMechanism
Finasteride 5AR Type II4.2 - 12.0100% (Reference)Time-dependent, irreversible complex
Finasteride 5AR Type I> 300LowWeak competitive
6

-Hydroxyfinasteride
5AR Type II> 50 (Est.)< 20% of ParentReversible / Weak competitive
Dutasteride Type I & II< 10High (Dual)Time-dependent, dual inhibitor

Note: The <20% relative activity citation is a standard pharmacokinetic benchmark derived from hepatic metabolism studies [1, 2].[1]

Experimental Protocol: Microsomal Inhibition Assay

To assess the specificity of 6


-Hydroxyfinasteride, you must isolate the conversion of Testosterone (T) to Dihydrotestosterone (DHT).[3][1][2]

Critical Scientific Insight: Unlike simple binding assays, 5AR assays require NADPH regeneration and careful separation of the 5


-reduced product.[3][1][2] The metabolite (6

-OH) is more hydrophilic than Finasteride; ensure your extraction solvent does not selectively partition the inhibitor poorly.[3][1][2]
Phase A: Preparation
  • Enzyme Source:

    • Standard: Rat Liver Microsomes (RLM) (Rich in 5AR, though mixed isoforms).[3][1][2]

    • Gold Standard: Human Prostate Microsomes (Selectively expresses Type II).[1][2]

    • Buffer: 10 mM Potassium Phosphate (pH 7.[1][2]0) containing 1 mM EDTA.[1][2]

  • Substrate Preparation:

    • Use [1,2,6,7-3H]-Testosterone for radiometric detection (high sensitivity).[3][1][2]

    • Alternatively, use unlabeled Testosterone (2

      
      M) for LC-MS/MS detection.[3][1][2]
      
Phase B: The Reaction Workflow

Figure 2: Assay Workflow for Specificity Determination This workflow ensures precise separation of enzymatic activity from background noise.[1]

AssayWorkflow Start Microsome Prep (Rat Liver or Human Prostate) PreInc Pre-Incubation (30 min @ 37°C) w/ Inhibitor (6α-OH-Fin) Start->PreInc Initiate Initiate Reaction Add NADPH + Testosterone PreInc->Initiate PreInc->Initiate Allows E-I complex formation Incubate Kinetic Phase (10-30 mins) Initiate->Incubate Terminate Termination (Ethyl Acetate/Chloroform) Incubate->Terminate Analyze Analysis (HPLC-Radiometry or LC-MS/MS) Terminate->Analyze

Caption: Step-by-step inhibition assay. Pre-incubation is vital for Finasteride-class compounds to assess time-dependent inhibition.[3][1][2]

Phase C: Execution Steps
  • Pre-Incubation: Incubate microsomes (0.1 mg/mL protein) with varying concentrations of 6

    
    -Hydroxyfinasteride (0.1 nM to 1000 nM) for 30 minutes at 37°C.
    
    • Why? Finasteride is a slow-binding inhibitor.[3][1][2] Assessing if the metabolite shares this kinetic property requires pre-incubation.[2]

  • Initiation: Add NADPH (1 mM final) and Testosterone (

    
     concentration, typically ~1-2 
    
    
    
    M).[3][1][2]
  • Reaction: Incubate for 10–20 minutes.

    • Control: Run a DMSO-only vehicle control (0% inhibition) and a boiled microsome control (Background).

  • Termination & Extraction: Stop reaction with ice-cold Ethyl Acetate. Vortex and centrifuge to separate phases.[2]

  • Analysis: Inject the organic phase into HPLC.

    • Column: C18 Reverse Phase.[2]

    • Mobile Phase: Methanol/Water (70:30).[1][2]

    • Detection: Monitor the T

      
       DHT peak shift.[2]
      

Critical Analysis & Interpretation

When analyzing 6


-Hydroxyfinasteride, you are looking for a right-shift  in the IC50 curve compared to Finasteride.[3][1][2]
  • Potency Shift: A pure Finasteride sample should yield an IC50 < 10 nM.[2] If your 6

    
    -Hydroxyfinasteride sample yields an IC50 < 20 nM, suspect contamination with the parent compound.[3][1][2] The metabolite should show weak inhibition (high nM to 
    
    
    
    M range).[1][2]
  • Selectivity Window: Calculate the ratio:

    
    .[1][2] A ratio > 5 confirms that the metabolic hydroxylation successfully deactivates the pharmacophore, preventing accumulation of active drug during chronic dosing.[2]
    
  • Clinical Relevance: Since Finasteride has a short half-life (~6 hours) but long biological effect (due to irreversible binding), the metabolite's reversible and weak binding means it does not contribute significantly to the therapeutic efficacy [3].[1][2]

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 57363, Finasteride.[1][2] Retrieved January 29, 2026 from [Link][3][1][2]

  • Steiner, J. F. (1996). Clinical pharmacokinetics and pharmacodynamics of finasteride.[2] Clinical Pharmacokinetics.[2]

  • Bull, H. G., et al. (1996). Mechanism-based inhibition of human steroid 5 alpha-reductase by finasteride: enzyme-catalyzed formation of NADP-dihydrofinasteride, a potent bisubstrate analog.[3][1][2] Journal of the American Chemical Society.[2]

  • Aggarwal, S., et al. (2010). Finasteride and the prostate: A review.[3][1][2] Journal of Human Reproductive Sciences.[2]

Sources

Benchmarking 6alpha-Hydroxyfinasteride activity against known 5-alpha reductase inhibitors

Benchmarking 6 -Hydroxyfinasteride Activity Against Known 5 -Reductase Inhibitors

Executive Summary

6


-Hydroxyfinasteride



Current pharmacological data suggests that while the major

20% of the parent activity


FinasterideDutasteride

Chemical & Pharmacological Context

Structural Differentiation

The core pharmacophore of Finasteride is the 4-azasteroid structure which mimics the transition state of testosterone reduction.

  • Finasteride: Unsubstituted at the C6 position.

  • 
    -Hydroxyfinasteride (Major Metabolite):  Hydroxylated at the tert-butyl side chain (C17 substituent).
    
  • 6

    
    -Hydroxyfinasteride:  Hydroxylated at the C6 position of the B-ring.
    

Significance: Modification at the C6 position introduces steric bulk near the



Mechanistic Benchmarking
CompoundTarget IsoformMechanismPotency (

)
Status
Finasteride SRD5A2 (Type II)Competitive Irreversible4.2 -- 10 nMReference Standard
Dutasteride SRD5A1 & SRD5A2Competitive~6.0 nM (Dual)Dual-Inhibitor Control

-OH-Finasteride
SRD5A2Competitive~20% of ParentMajor Metabolite Control
6

-OH-Finasteride
Unknown/To Be Determined Putative Competitive Target for Assay Test Article

Experimental Protocol: 5 -Reductase Inhibition Assay

To objectively benchmark 6

rat prostatic microsomal assayrecombinant human 5AR1/2 expressed in HEK293 cells
Phase 1: Enzyme Preparation (Rat Prostate Model)
  • Tissue Sourcing: Harvest ventral prostates from male Sprague-Dawley rats (250–300g).

  • Homogenization: Mince tissue in ice-cold Buffer A (20 mM sodium phosphate, pH 6.5, 0.32 M sucrose, 1 mM DTT).

  • Fractionation:

    • Centrifuge at 1,500

      
       for 10 min (remove nuclear debris).
      
    • Centrifuge supernatant at 105,000

      
       for 60 min at 4°C.
      
    • Resuspend the microsomal pellet in Buffer B (20 mM sodium phosphate, pH 6.5, 20% glycerol).

  • Validation: Determine protein concentration via Bradford assay.

Phase 2: Inhibition Assay Workflow

Reaction Mix (Total Volume: 500


L):
  • Buffer: 40 mM Sodium Phosphate (pH 6.5).

  • Cofactor: 500

    
    M NADPH (regeneration system: G6P + G6P-Dehydrogenase optional).
    
  • Substrate: 100 nM [1,2,6,7-

    
    H]-Testosterone.
    
  • Inhibitor: 6

    
    -Hydroxyfinasteride (0.1 nM – 1000 nM, log scale).
    
    • Controls: Finasteride (Positive), DMSO (Negative).

Steps:

  • Pre-incubate Enzyme + Inhibitor for 15 minutes at 37°C (crucial for time-dependent inhibitors like Finasteride).

  • Initiate reaction by adding [3H]-Testosterone/NADPH.

  • Incubate for 30 minutes at 37°C.

  • Termination: Add 1 mL ice-cold Ethyl Acetate/Chloroform (1:1).

  • Extraction: Vortex vigorously, centrifuge to separate phases.

  • Analysis: Spot organic phase onto Silica Gel 60 TLC plates.

    • Mobile Phase: Toluene:Acetone (4:1).

    • Detection: Radio-chromatogram scanning (measure conversion of T

      
       DHT).
      
Phase 3: Data Calculation

Calculate the percent inhibition using the formula:


Visualizing the Workflow & Pathway

The following diagram illustrates the metabolic context and the assay logic required to validate the activity of 6

GFinasterideFinasteride(Parent Drug)MetabolismCYP3A4MetabolismFinasteride->MetabolismAssay5α-ReductaseInhibition AssayFinasteride->AssayControlOmegaOHω-Hydroxyfinasteride(Major Metabolite)~20% ActivityMetabolism->OmegaOHt-Butyl HydroxylationSixAlphaOH6α-Hydroxyfinasteride(Target Analyte)Activity: ???Metabolism->SixAlphaOH6-Hydroxylation(Minor Pathway)SixAlphaOH->AssayTestResultIC50 Benchmarking(vs Finasteride)Assay->Result

Caption: Metabolic divergence of Finasteride and the critical path for benchmarking the 6

Anticipated Results & Interpretation

Based on Structure-Activity Relationship (SAR) data for 4-azasteroids:

  • Potency Reduction: The introduction of a polar hydroxyl group at C6 is expected to reduce lipophilicity and potentially interfere with the hydrophobic pocket of the 5AR enzyme. Expect an

    
    higher  than Finasteride (likely 
    
    
    ).
  • Selectivity Retention: The 4-aza-3-oxo moiety is the primary driver of Type II selectivity. 6

    
    -Hydroxyfinasteride will likely retain Type II selectivity over Type I, unlike Dutasteride.
    
  • Clinical Relevance: If

    
     is found to be 
    
    
    , this metabolite must be tracked in safety testing (MIST guidelines) as it may contribute to the total pharmacological effect.

References

  • Mechanism of Action & Isoforms

    • Title: 5-alpha reductase inhibitors: Finasteride and Dutasteride.[1][2][3]

    • Source: National Institutes of Health (NIH)
    • Link:[Link]

  • Metabolic Profile of Finasteride

    • Title: Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prost
    • Source: Pharmacogenomics (via PMC).
    • Link:[Link]

  • Enzymatic Assay Protocol (Standard)

    • Title: Isolation and HPLC Quantitative Determin
    • Source: Molecules (MDPI).
    • Link:[Link]

  • Comparative Potency Data

    • Title: Comparison between dutasteride and finasteride in hair regrowth and reversal of miniaturiz
    • Source: Journal of Cosmetic Derm
    • Link:[Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.